Product packaging for 2,4-Dibromo-1,3,5-trifluorobenzene(Cat. No.:CAS No. 363-69-9)

2,4-Dibromo-1,3,5-trifluorobenzene

Cat. No.: B2406291
CAS No.: 363-69-9
M. Wt: 289.877
InChI Key: SFNQFVCUPVBCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dibromo-1,3,5-trifluorobenzene is a useful research compound. Its molecular formula is C6HBr2F3 and its molecular weight is 289.877. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr2F3 B2406291 2,4-Dibromo-1,3,5-trifluorobenzene CAS No. 363-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQFVCUPVBCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene: A Proposed Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,4-dibromo-1,3,5-trifluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. In the absence of a specifically documented protocol, this guide leverages established principles of electrophilic aromatic substitution on deactivated ring systems to present a robust and scientifically grounded hypothetical procedure. The proposed synthesis involves the direct dibromination of 1,3,5-trifluorobenzene under forcing conditions, a method chosen for its atom economy and straightforwardness. This document provides a detailed experimental protocol, an analysis of the reaction mechanism and regioselectivity, and a summary of the key reaction parameters.

Introduction: The Significance of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement and nature of the halogen substituents on the benzene ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity and suitability for various applications. This compound (C₆HBr₂F₃) is a prime example of such a molecule, offering multiple reactive sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.[2] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable synthon for the introduction of complex moieties in drug discovery and development.

Proposed Synthesis Pathway: Direct Dibromination of 1,3,5-Trifluorobenzene

The most direct and atom-economical approach to the synthesis of this compound is the electrophilic aromatic substitution of the readily available starting material, 1,3,5-trifluorobenzene.[3]

Mechanistic Considerations and Regioselectivity

The three fluorine atoms on the benzene ring are strongly electron-withdrawing, rendering the aromatic system significantly deactivated towards electrophilic attack.[4] However, as halogens, they are ortho, para-directing. In the case of 1,3,5-trifluorobenzene, all three unsubstituted carbon atoms (C2, C4, and C6) are chemically equivalent. Each is positioned ortho to two fluorine atoms and para to one, making them the anticipated sites of substitution.

The proposed reaction proceeds via a classical electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule (Br₂), generating a more potent electrophile. The π-electrons of the deactivated benzene ring then attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bromide ion, restores the aromaticity of the ring and yields the brominated product. Given the deactivating nature of the ring, forcing conditions, including elevated temperatures, are likely necessary to achieve dibromination. The introduction of the first bromine atom further deactivates the ring, making the second substitution even more challenging. The second bromination is expected to occur at one of the remaining equivalent positions (C4 or C6).

Experimental Protocol: A Hypothetical Procedure

This protocol is a proposed method based on established procedures for the bromination of deactivated aromatic compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5][6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
1,3,5-TrifluorobenzeneC₆H₃F₃132.08372-38-3
BromineBr₂159.817726-95-6
Iron PowderFe55.857439-89-6
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7
Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3,5-trifluorobenzene (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

  • Addition of Bromine: Under a nitrogen atmosphere, slowly add liquid bromine (2.2 eq) to the reaction mixture via the dropping funnel at room temperature over a period of 30 minutes. The reaction is exothermic, and the flask may require cooling in an ice bath to maintain the temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Extract the aqueous layers with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Visualization of the Synthesis Pathway

The proposed synthesis is a direct, one-step transformation.

Synthesis_Pathway 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene This compound This compound 1,3,5-Trifluorobenzene->this compound Br₂, Fe catalyst DCM, Reflux

Caption: Proposed synthesis of this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis.

ParameterValue
Starting Material1,3,5-Trifluorobenzene
ReagentsBromine, Iron Powder
SolventDichloromethane
Reaction TemperatureReflux (~40°C)
Reaction Time24-48 hours
ProductThis compound
Purification MethodFractional Distillation or Column Chromatography

Trustworthiness and Self-Validation

The proposed protocol is grounded in well-established principles of organic chemistry. The choice of a Lewis acid catalyst like iron for the bromination of an aromatic ring is a standard and reliable method.[4] The reaction conditions, including reflux and an extended reaction time, are logical considerations for a deactivated substrate. The workup and purification procedures are standard laboratory techniques designed to isolate and purify the target compound effectively. For validation, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This technical guide presents a scientifically sound, albeit hypothetical, pathway for the synthesis of this compound. The proposed direct dibromination of 1,3,5-trifluorobenzene offers a straightforward and efficient route to this valuable synthetic intermediate. While this guide provides a detailed protocol, experimental validation and optimization are necessary to establish the optimal reaction conditions and yield. The successful synthesis of this compound will provide researchers and drug development professionals with a versatile tool for the construction of novel and complex molecules.

References

2,4-Dibromo-1,3,5-trifluorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dibromo-1,3,5-trifluorobenzene

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The strategic placement of two reactive bromine atoms and three electron-withdrawing fluorine atoms on a benzene core makes this molecule a highly versatile and valuable building block. This document delves into its fundamental physicochemical properties, predictive spectral analysis, reactivity profile, and its applications as a synthetic intermediate. A detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided to illustrate its practical utility, emphasizing the rationale behind procedural steps. This guide is intended for scientists and professionals seeking to leverage the unique chemical characteristics of this compound in advanced research and development projects.

Introduction: The Value of Polyhalogenated Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] When combined with other halogens, such as bromine, the resulting polyhalogenated aromatic ring becomes a powerful synthetic platform. The bromine atoms serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through well-established methodologies like palladium-catalyzed cross-coupling reactions.[1]

This compound (CAS No. 363-69-9) is an exemplar of such a scaffold. Its structure offers two distinct bromine sites for sequential and potentially selective functionalization, while the trifluorinated core imparts the beneficial electronic properties associated with organofluorine compounds. This guide serves to elucidate the core chemical properties and synthetic potential of this reagent, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

This compound is a dense compound, typically supplied as a solid or liquid, with key identifiers and properties summarized below.[3][4]

PropertyValueReference(s)
CAS Number 363-69-9[3][5][6]
Molecular Formula C₆HBr₂F₃[3][7]
Molecular Weight 289.88 g/mol [4][5][7]
Appearance Solid, semi-solid, or liquid[3]
Boiling Point 85-90 °C (at 20 Torr)[4]
Density ~2.156 g/cm³[4]
InChIKey SFNQFVCUPVBCOC-UHFFFAOYSA-N[3][7]
SMILES C1=C(C(=C(C(=C1F)Br)F)Br)F[6][7]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
F1 [label="F"];
Br2 [label="Br"];
F3 [label="F"];
Br4 [label="Br"];
F5 [label="F"];
H6 [label="H"];

// Define positions for a benzene ring
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];

// Define positions for substituents
F1 [pos="0,2.8!"];
Br2 [pos="-2.6,1.5!"];
F3 [pos="-2.6,-1.5!"];
Br4 [pos="0,-2.8!"];
F5 [pos="2.6,-1.5!"];
H6 [pos="2.6,1.5!"];


// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Draw substituent bonds
C1 -- F1;
C2 -- Br2;
C3 -- F3;
C4 -- Br4;
C5 -- F5;
C6 -- H6;

// Aromatic circle (approximated with inner nodes)
node [shape=point, width=0.01, height=0.01, color="#5F6368"];
i1 [pos="-0.4,0.7!"];
i2 [pos="-0.7,0!"];
i3 [pos="-0.4,-0.7!"];
i4 [pos="0.4,-0.7!"];
i5 [pos="0.7,0!"];
i6 [pos="0.4,0.7!"];
i1 -- i2 -- i3 -- i4 -- i5 -- i6 -- i1 [style=dashed];

}

Caption: Chemical Structure of this compound.

Synthesis and Reactivity

Plausible Synthesis

Caption: Plausible synthesis via electrophilic bromination.

Chemical Reactivity

The reactivity of this compound is dominated by the two carbon-bromine bonds. These sites are prime for transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][8]

A key feature of this molecule is the non-equivalence of the two bromine atoms:

  • Br at C2: This position is flanked by two fluorine atoms (at C1 and C3), making it more sterically hindered and electronically distinct.

  • Br at C4: This position is adjacent to one fluorine (at C5) and one hydrogen (at C6), making it less sterically hindered and potentially more reactive in certain catalytic cycles.

This differential reactivity could, in principle, be exploited for selective, stepwise functionalization by carefully choosing catalysts, ligands, and reaction conditions. The electron-withdrawing nature of the fluorine atoms also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ), although this typically requires harsh conditions or further activation.

Predictive Spectral Analysis

While experimental spectra are not publicly cataloged, the structure allows for a detailed prediction of its NMR signatures, which is crucial for reaction monitoring and characterization.

  • ¹H NMR: A single proton is present at the C6 position. This proton would appear as a triplet of triplets (tt) or a more complex multiplet. It will exhibit coupling to the adjacent fluorine at C5 (³JHF) and to the fluorine at C1 (³JHF). A smaller long-range coupling to the fluorine at C3 (⁵JHF) might also be observed.

  • ¹⁹F NMR: This spectrum is expected to be highly informative.[6][9] Three distinct signals would be observed, one for each fluorine atom, as they are in chemically non-equivalent environments.

    • F at C1: Coupled to the bromine at C2, the fluorine at C3, and the proton at C6.

    • F at C3: Coupled to the bromines at C2 and C4, and the fluorine at C1 and C5.

    • F at C5: Coupled to the bromine at C4, the fluorine at C3, and the proton at C6. The wide chemical shift range of ¹⁹F NMR ensures these signals would be well-resolved, and their complex splitting patterns would be a definitive fingerprint for the molecule.[10][11]

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will appear as doublets due to large one-bond C-F coupling constants (¹JCF). Carbons bonded to bromine will be shifted downfield. The carbon bearing a hydrogen (C6) will be the most upfield of the aromatic signals.

Applications in Drug Discovery and Advanced Synthesis

The true value of this compound lies in its role as a versatile building block. Its structure is ideally suited for the synthesis of complex molecules where a trifluorophenyl core is desired.

  • Medicinal Chemistry: Fluorine substitution is a proven strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity.[2][12] This building block allows for the introduction of a trifluorinated ring system early in a synthetic sequence. The two bromine "handles" can then be used to construct the rest of the target molecule, for example, by coupling to other aromatic or heterocyclic systems.

  • Sequential Cross-Coupling: The potential for selective reactivity at the C2 and C4 positions allows for the stepwise introduction of two different molecular fragments. This is a powerful strategy for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery (FBDD): As a "heavy" fragment, this molecule can be used in screening campaigns. The fluorine atoms provide a sensitive NMR handle for detecting binding to target proteins via ¹⁹F NMR techniques.[6]

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To demonstrate the utility of this compound, this section provides a detailed, representative protocol for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[13][14] This protocol details the mono-arylation at the less sterically hindered C4 position.

Reaction: this compound + Arylboronic Acid → 2-Bromo-4-aryl-1,3,5-trifluorobenzene

Rationale and Causality
  • Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and robust pre-catalyst that is reduced in situ to Pd(0). The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination.[13]

  • Base: A base (e.g., Cs₂CO₃, K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.[8][15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.

Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (290 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add 8 mL of 1,4-dioxane and 2 mL of deionized water via syringe.

  • Degassing: Bubble Argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Briefly remove the septum and quickly add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%), to the flask. Immediately reseal the flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-bromo-4-aryl-1,3,5-trifluorobenzene product.

G start Assemble Reactants (Aryl Halide, Boronic Acid, Base) in Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent catalyst Add Pd Catalyst under Argon flow solvent->catalyst heat Heat to 100 °C (12-18 hours) catalyst->heat workup Cool, Dilute, & Perform Liquid-Liquid Extraction heat->workup purify Dry & Concentrate Organic Layer workup->purify end Purify by Column Chromatography purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Signal Word: Warning.[3]

  • Pictogram: GHS07 (Exclamation Mark).[3]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

This compound emerges as a potent and versatile chemical intermediate for advanced organic synthesis. Its unique arrangement of reactive bromine sites and a stabilizing trifluorinated core provides a valuable scaffold for constructing complex molecular architectures. While its full potential is still being explored, its utility in creating novel compounds for pharmaceutical and materials science applications is clear. The principles of its reactivity, particularly in cross-coupling reactions, are well-understood, allowing researchers to readily incorporate this building block into innovative synthetic strategies. Proper understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is key to unlocking its full synthetic potential.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound that serves as a valuable building block and intermediate in organic synthesis. Its specific substitution pattern—featuring two bromine atoms and three fluorine atoms on a benzene ring—offers unique reactivity and makes it a compound of interest for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. Understanding its physical properties is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound (CAS No. 363-69-9), supported by established experimental protocols to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Molecular Structure and Identifiers

The arrangement of electronegative halogen atoms on the benzene core dictates the compound's polarity, reactivity, and intermolecular interactions, which in turn govern its physical properties.

Caption: Molecular Structure of this compound.

For unambiguous identification, a comprehensive set of chemical identifiers is provided in the table below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 363-69-9Sigma-Aldrich, Synthonix[2]
Molecular Formula C₆HBr₂F₃PubChem[1], Synthonix[2]
Molecular Weight 289.88 g/mol Synthonix[2]
InChI InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1HSigma-Aldrich, PubChem[1]
InChIKey SFNQFVCUPVBCOC-UHFFFAOYSA-NSigma-Aldrich
SMILES C1=C(C(=C(C(=C1F)Br)F)Br)FPubChem[1], 1st Scientific[3]

Summary of Physical Properties

The following table summarizes the known physical properties of this compound. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported across commercial suppliers, indicating potential variability based on purity or a lack of extensive characterization in publicly available literature.

PropertyValueNotesSource
Physical Form Solid, Semi-solid, or LiquidThe physical state can vary, likely depending on purity and ambient temperature.Sigma-Aldrich
Melting Point Not explicitly definedData not consistently available from suppliers.abcr Gute Chemie
Boiling Point Not explicitly definedData not consistently available from suppliers.ChemicalBook[4]
Density Not explicitly definedData not consistently available from suppliers.abcr Gute Chemie
Purity Typically ≥97%Commercially available purity.Sigma-Aldrich, Synthonix[2]
Solubility Insoluble in waterPredicted based on the nonpolar, halogenated structure. Soluble in common organic solvents.Inferred from structure
Storage Temp. 2-8°C, Sealed in dry conditionsRecommended for maintaining stability.Sigma-Aldrich

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, the physical properties of a compound must be determined using standardized, validated methods. The following section details the protocols for measuring the key physical properties of a solid or liquid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound. Impurities depress and broaden the melting range.

Methodology:

  • Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the sample is not a fine powder, gently crush it using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3 mm.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

  • Accurate Determination: Allow the apparatus to cool. Heat the new sample to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality: A slow heating rate is crucial as it ensures that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate measurement.

Melting_Point_Workflow A Prepare Fine Powder of Sample B Load 3mm of Sample into Capillary Tube A->B C Place Capillary in Melting Point Apparatus B->C D Heat Rapidly for Approximate MP (Optional) C->D F Heat to 15°C Below Approx. MP C->F If approx. MP is known E Cool and Prepare New Sample D->E Informs next step E->F G Heat Slowly (1-2°C / min) F->G H Observe and Record T1 (First Liquid Drop) G->H I Observe and Record T2 (All Liquid) H->I J Report Melting Range T1-T2 I->J

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Scale Method)

For small sample quantities, the micro boiling point method using a Thiele tube is highly effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

  • Recording: Remove the heat source. The bubble stream will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.

Causality: The principle relies on trapping the vapor of the boiling liquid in an inverted capillary. The point at which the cooling vapor's pressure can no longer exceed the external pressure and the liquid re-enters the capillary provides a precise measure of the boiling point.

Boiling_Point_Workflow A Add 0.5 mL of Liquid to Small Test Tube B Insert Inverted Capillary (Open End Down) A->B C Attach Tube to Thermometer B->C D Immerse Assembly in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Rapid, Continuous Stream of Bubbles E->F G Remove Heat Source F->G H Record Temperature When Liquid Enters Capillary G->H

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

The solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups. "Like dissolves like" is the guiding principle: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

Methodology:

  • Solvent Selection: Use a sequence of solvents: Water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent (e.g., Toluene or Dichloromethane).

  • Procedure: To approximately 20-30 mg of the compound in a test tube, add ~1 mL of the solvent dropwise, with agitation.

  • Observation: Observe if the compound dissolves completely.

  • Interpretation:

    • Soluble in Water: Indicates a small, polar molecule.

    • Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine).

    • Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group (e.g., a phenol or carboxylic acid).

    • Insoluble in Aqueous Solutions, Soluble in Organic Solvent: Indicates a nonpolar or weakly polar neutral compound.

Expected Result for this compound: This compound is expected to be insoluble in water, 5% HCl, and 5% NaOH, but soluble in various organic solvents due to its neutral, relatively nonpolar halogenated aromatic structure.

Solubility_Testing_Workflow start Start with Compound water Test Solubility in Water start->water hcl Test in 5% HCl water->hcl Insoluble sol_water Result: Polar Compound (e.g., small alcohol, amine) water->sol_water Soluble naoh Test in 5% NaOH hcl->naoh Insoluble sol_hcl Result: Organic Base (e.g., Amine) hcl->sol_hcl Soluble organic Test in Organic Solvent (e.g., Toluene) naoh->organic Insoluble sol_naoh Result: Organic Acid (e.g., Phenol) naoh->sol_naoh Soluble sol_organic Result: Neutral, Nonpolar or Weakly Polar Compound organic->sol_organic Soluble insoluble Result: Likely Inert or Polymeric organic->insoluble Insoluble

Caption: Decision tree for qualitative solubility testing.

Safety, Handling, and Storage

Based on supplier safety data, this compound is classified as a warning-level chemical. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes and avoid breathing dust or vapors.[5][6]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.

Conclusion

This compound is a halogenated aromatic intermediate with physical properties characteristic of a neutral, moderately polar organic compound. While specific quantitative data for its melting point, boiling point, and density are not widely published, its identity, purity, and behavior can be rigorously assessed using the standardized experimental protocols detailed in this guide. Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety. This technical guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their synthetic and developmental workflows.

References

An In-depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene (CAS: 363-69-9): A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Polyhalogenated Aromatic Core

In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms and halogenated scaffolds into molecular frameworks is a cornerstone of innovation. The subject of this guide, 2,4-Dibromo-1,3,5-trifluorobenzene, stands as a testament to the synthetic versatility offered by polyhalogenated aromatic compounds. Its unique substitution pattern—featuring two bromine atoms amenable to a variety of cross-coupling reactions and three electron-withdrawing fluorine atoms that activate the benzene ring towards nucleophilic aromatic substitution—renders it a highly valuable intermediate for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, propose a robust synthetic pathway, dissect its reactivity, and outline its potential applications, all while grounding our discussion in the principles of modern organic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a chemical building block is paramount for its effective utilization in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 363-69-9[1][2]
Molecular Formula C₆HBr₂F₃[1][2]
Molecular Weight 289.88 g/mol [1][2]
Appearance Solid or Semi-solid or liquid
Boiling Point 85-90 °C at 20 Torr
Density 2.156 ± 0.06 g/cm³
Purity Typically ≥97%[2]

Spectroscopic Signature:

  • ¹H NMR: The spectrum is expected to show a single resonance for the lone aromatic proton. This signal will likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (ortho-coupling, ³JHF) and the more distant fluorine atom (para-coupling, ⁵JHF).

  • ¹³C NMR: The carbon spectrum will display distinct signals for each of the six aromatic carbons, with their chemical shifts and multiplicities influenced by one-bond and multi-bond couplings to the attached fluorine and bromine atoms. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show three distinct resonances, one for each of the chemically non-equivalent fluorine atoms. The coupling patterns between these fluorine nuclei will provide valuable structural information.

Synthesis of this compound: A Proposed Pathway

Although a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be designed based on established methodologies for the halogenation of aromatic compounds. The proposed synthesis commences with the commercially available 1,3,5-trifluorobenzene.

Synthetic_Pathway 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene This compound This compound 1,3,5-Trifluorobenzene->this compound Br₂, FeBr₃ (Electrophilic Aromatic Bromination) SNAr_Reaction This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nu⁻ (e.g., R₂NH, RO⁻, RS⁻) (SNAr)

References

An In-Depth Technical Guide to the Structure of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 2,4-Dibromo-1,3,5-trifluorobenzene stands out as a versatile intermediate. Its unique substitution pattern of electron-withdrawing fluorine atoms and reactive bromine atoms on a benzene ring offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups significantly influences the molecule's reactivity, electronic properties, and steric hindrance, making it a valuable synthon in the development of novel pharmaceuticals and advanced materials.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[1] Similarly, the bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive analysis of the structure of this compound, delving into its physicochemical properties, spectroscopic signature, and synthetic utility, with the aim of equipping researchers and drug development professionals with the in-depth knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆HBr₂F₃, is an aromatic compound characterized by a benzene ring substituted with two bromine atoms and three fluorine atoms.[2][3] The precise arrangement of these substituents dictates its chemical behavior and physical characteristics.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is this compound.[2] The numbering of the benzene ring prioritizes the alphabetical order of the substituents, with bromine preceding fluorine. The structure features a hydrogen atom at the 6-position, which is a key feature in its NMR spectrum.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 363-69-9[4][5]
Molecular Formula C₆HBr₂F₃[2][3][6]
Molecular Weight 289.88 g/mol [2][4]
Boiling Point 85-90 °C at 20 Torr[4]
Density 2.156 ± 0.06 g/cm³[4]
Physical Form Solid or Semi-solid or liquid
Purity (Typical) 97%
Storage Conditions Sealed in dry, 2-8°C

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for its identification and for monitoring its reactions. While a comprehensive set of experimental spectra is not publicly available in the search results, the expected spectroscopic features can be inferred from the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the simplest, showing a single signal for the lone hydrogen atom at the 6-position. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent fluorine and bromine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will be more complex due to spin-spin coupling between the three non-equivalent fluorine atoms. The fluorine at the 1-position will couple with the fluorine at the 3-position and the hydrogen at the 6-position. The fluorine at the 3-position will couple with the fluorines at the 1- and 5-positions. The fluorine at the 5-position will couple with the fluorine at the 3-position and the hydrogen at the 6-position.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached halogens, with carbons bonded to fluorine appearing at lower field and carbons bonded to bromine at a relatively higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic ring.

  • C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹.

  • C-Br stretching vibrations, which appear at lower frequencies.

  • C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This distinctive pattern is a powerful tool for confirming the presence of two bromine atoms in the molecule.

Synthesis and Reactivity

The synthesis of polysubstituted benzene derivatives like this compound often involves multi-step procedures, starting from more readily available precursors.

Synthetic Approaches

While specific synthesis routes for this compound are not detailed in the provided search results, a general understanding can be drawn from related syntheses. A plausible synthetic strategy could involve the bromination of 1,3,5-trifluorobenzene.[7] The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired 2,4-dibromo substitution pattern.

The synthesis of a related compound, 1-bromo-2,4,5-trifluorobenzene, involves the bromination of 1,2,4-trifluorobenzene in the presence of iron powder as a catalyst.[8] A similar electrophilic aromatic substitution approach could potentially be adapted for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis, particularly in the context of drug discovery, stems from the differential reactivity of its halogen substituents.

Cross-Coupling Reactions

The bromine atoms are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[1] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules. The presence of two bromine atoms offers the potential for sequential or double cross-coupling reactions, further expanding its synthetic utility.

The trifluoromethyl group is a common feature in many pharmaceuticals, contributing to enhanced metabolic stability and binding affinity.[9] While this specific compound contains trifluoro-substituents rather than a trifluoromethyl group, the principles of using fluorinated building blocks in drug design are highly relevant.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). This allows for the displacement of one or more fluorine atoms by various nucleophiles, providing a pathway to introduce other functional groups onto the aromatic core.

Experimental Workflow: Conceptual Suzuki Coupling

Below is a conceptual step-by-step methodology for a Suzuki coupling reaction utilizing this compound as a substrate. This protocol is illustrative and would require optimization for a specific boronic acid partner.

Objective: To synthesize a mono-arylated derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for biphasic systems)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent(s) to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a versatile building block in synthetic chemistry.

G A This compound B Suzuki Coupling A->B C Stille Coupling A->C D Buchwald-Hartwig Amination A->D E Sonogashira Coupling A->E F Nucleophilic Aromatic Substitution (SNAAr) A->F G Biaryl Compounds B->G C->G H Aryl Amines D->H I Alkynylated Aromatics E->I J Functionalized Fluorobenzenes F->J

Caption: Synthetic pathways originating from this compound.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. It is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Hazard Statements: H302, H315, H319, H335 Precautionary Statements: P261, P305+P351+P338

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of reactive bromine atoms and activating fluorine atoms makes it a valuable intermediate for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its structure, properties, and reactivity is paramount for leveraging its full synthetic potential. This guide has provided a detailed overview to aid researchers in the effective application of this versatile chemical entity.

References

2,4-Dibromo-1,3,5-trifluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of 2,4-Dibromo-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, focusing on the critical importance of its molecular weight in research and development. Beyond simply stating the value, this document elucidates the practical implications of this fundamental parameter in synthesis, analysis, and the strategic design of complex molecules. For professionals in drug discovery and the chemical sciences, a precise understanding of molecular weight is not a trivial detail but the cornerstone of experimental reproducibility, analytical accuracy, and the rational design of novel chemical entities. This guide offers field-proven insights, detailed protocols, and a workflow-based perspective on the application of this essential property.

Core Molecular Identity and Physicochemical Profile

This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility is largely derived from the specific arrangement of its bromine and fluorine substituents, which provide multiple reactive sites and modulate the electronic properties of the benzene ring.

Key Identifiers and Molecular Weight

A precise understanding of a compound's identity begins with its fundamental constants. The molecular weight is paramount, dictating stoichiometric relationships in reactions and serving as a primary identifier in analytical methods.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 363-69-9[2][3][4]
Molecular Formula C₆HBr₂F₃[1][2][3]
Average Molecular Weight 289.88 g/mol [1][4]
Monoisotopic Mass 287.83971 Da[1]
InChIKey SFNQFVCUPVBCOC-UHFFFAOYSA-N[1]
SMILES C1=C(C(=C(C(=C1F)Br)F)Br)F[1]

Expert Insight: Average Weight vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (289.88 g/mol ): This value is calculated using the weighted average of the natural abundances of all isotopes of each element (C, H, Br, F). It is the correct value to use for all macroscopic, bulk calculations, such as determining the mass of reagent needed for a specific molar quantity in a chemical reaction.

  • Monoisotopic Mass (287.83971 Da): This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F). This is the parameter of interest in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the distinct isotopic peaks. The monoisotopic mass is used to confirm the elemental composition of a molecule with high precision.

Physicochemical Properties

The physical characteristics of the compound are essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Appearance Solid, semi-solid, or liquid
Boiling Point 85-90 °C (at 20 Torr)[4]
Density (Predicted) 2.156 ± 0.06 g/cm³[4]
Purity (Typical) ≥97%[3]
Storage Conditions Store sealed in a dry environment at 2-8°C

The Indispensable Role of Molecular Weight in R&D

The molecular weight of this compound is a pivotal parameter that informs every stage of the research and development lifecycle, from initial procurement to final product characterization.

The Foundation of Synthesis: Stoichiometry

In organic synthesis, reactions are governed by the molar ratios of reactants. The molecular weight is the non-negotiable conversion factor between the measurable mass of a substance and its molar quantity. Inaccurate calculations due to an incorrect molecular weight lead to suboptimal reactions, resulting in lower yields, increased impurities, and wasted resources. The two bromine atoms on this molecule make it an excellent substrate for double cross-coupling reactions, where precise stoichiometric control is essential to achieve selective mono- or di-functionalization.

The Cornerstone of Analysis: Mass Spectrometry

In analytical chemistry, particularly mass spectrometry, the molecular weight is a compound's primary fingerprint.

  • Low-Resolution MS: Confirms the presence of the compound by identifying its molecular ion peak (M⁺).

  • High-Resolution MS (HRMS): Provides an exact mass measurement that can confirm the elemental formula (C₆HBr₂F₃) to within a few parts per million (ppm), unequivocally distinguishing it from other potential isomers or impurities.

  • Isotopic Pattern: A defining characteristic of bromine-containing compounds is their unique isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the structure.

A Strategic Tool in Drug Discovery

In drug development, the strategic incorporation of fluorine atoms into a lead molecule is a widely used tactic to enhance its pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] this compound serves as a valuable fluorinated building block. The bromine atoms provide reactive handles for elaboration into more complex structures via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig reactions), while the trifluorinated core imparts the desired physicochemical benefits to the final drug candidate.

Visualizing the Workflow: The Centrality of Molecular Weight

The following diagram illustrates how molecular weight is a critical data point at every stage of a typical research workflow involving this compound.

G cluster_0 Phase 1: Planning & Procurement cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Analysis & Verification cluster_3 Phase 4: Downstream Application P1 Identify Compound (CAS: 363-69-9) P2 Calculate Required Mass (Use MW = 289.88 g/mol) P1->P2 Input for Stoichiometry S1 Weigh Reagent P2->S1 Workflow Progression S2 Perform Reaction (e.g., Suzuki Coupling) S1->S2 Accurate Molar Ratio A1 Submit Sample for MS S2->A1 Workflow Progression A2 Confirm Identity (Monoisotopic Mass = 287.8397 Da) (Isotopic Pattern = 1:2:1) A1->A2 Data Interpretation D1 Characterize Final Product A2->D1 Workflow Progression D2 Proceed to Biological Assays D1->D2 Purity & Identity Confirmed

Caption: Workflow diagram illustrating the critical role of molecular weight at each stage.

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring technical accuracy and reproducibility.

Protocol: Verification of Molecular Identity via HRMS

Objective: To confirm the elemental composition of this compound using high-resolution mass spectrometry.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL.

  • Instrumentation (Example: ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric Pressure Chemical Ionization (APCI) may also be effective.

    • Mass Analyzer: Set to a high-resolution mode, with a mass range of 100-500 m/z.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to achieve mass accuracy < 5 ppm.

  • Data Acquisition:

    • Inject the sample via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum.

  • Data Analysis & Verification:

    • Locate the monoisotopic mass peak for the molecular ion. The theoretical exact mass is 287.8397 Da.

    • Measure the mass error between the observed mass and the theoretical mass. A value ≤ 5 ppm confirms the elemental composition.

    • Examine the isotopic pattern. Observe the cluster of peaks at M, M+2, and M+4. Confirm that their mass difference is ~2 Da and their intensity ratio is approximately 1:2:1, which is the definitive signature of a dibrominated compound.

Protocol: Stoichiometric Calculation for a Suzuki Coupling Reaction

Objective: To accurately calculate the required mass of reagents for a mono-arylation of this compound.

Reaction: this compound + Arylboronic Acid --(Pd catalyst, base)--> 2-(Aryl)-4-bromo-1,3,5-trifluorobenzene

Methodology:

  • Define the Limiting Reagent: Let this compound be the limiting reagent.

    • Target amount: 0.5 mmol.

  • Calculate Mass of this compound:

    • Mass = moles × molecular weight

    • Mass = 0.0005 mol × 289.88 g/mol = 0.1449 g (or 145 mg).

  • Calculate Mass of Other Reagents (Example):

    • Arylboronic Acid (e.g., Phenylboronic acid, MW = 121.93 g/mol ):

      • Molar equivalent: 1.1 eq (a slight excess is common).

      • Moles = 0.5 mmol × 1.1 = 0.55 mmol.

      • Mass = 0.00055 mol × 121.93 g/mol = 0.0671 g (or 67 mg).

    • Base (e.g., K₂CO₃, MW = 138.21 g/mol ):

      • Molar equivalent: 2.0 eq.

      • Moles = 0.5 mmol × 2.0 = 1.0 mmol.

      • Mass = 0.0010 mol × 138.21 g/mol = 0.1382 g (or 138 mg).

  • Self-Validation:

    • Double-check all molecular weight values against reliable sources (e.g., supplier's bottle, PubChem).

    • Recalculate all values to prevent arithmetic errors. Accurate weighing of these calculated masses is critical for the success of the reaction.

Safety and Handling

As a Senior Application Scientist, safe laboratory practice is paramount. This compound must be handled with appropriate care.

  • GHS Hazards: The compound is classified with the signal word "Warning." It is associated with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Conclusion

The molecular weight of this compound (289.88 g/mol ) is far more than a mere physical constant. It is a foundational parameter that directly influences the precision of synthetic chemistry, the certainty of analytical characterization, and the strategic planning of research projects. For scientists and professionals in drug development, mastering the application of this value—from stoichiometric calculations using the average molecular weight to elemental composition confirmation using the monoisotopic mass—is essential for achieving reliable, reproducible, and meaningful scientific outcomes.

References

A Comprehensive Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,4-Dibromo-1,3,5-trifluorobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluorinated benzene core and two distinct bromine atoms, offers a platform for developing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, proposes a logical synthetic route, and explores its potential applications in cross-coupling reactions and the development of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. The content is tailored for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this compound.

Introduction to Polyhalogenated Benzene Derivatives

Polyhalogenated aromatic compounds are foundational pillars in synthetic chemistry, prized for their utility as intermediates in the construction of complex organic molecules. The strategic placement of halogen atoms provides reactive handles that can be selectively functionalized through a variety of transformations, most notably metal-catalyzed cross-coupling reactions. Within this class, fluorinated aromatics are of particular interest due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science.[1][2]

This compound (CAS No. 363-69-9) emerges as a compound of interest, combining the stability of a trifluorinated ring with the synthetic versatility of two differentially positioned bromine atoms. This structure allows for potential regioselective functionalization, enabling the sequential introduction of different substituents to build intricate molecular frameworks. This guide serves as a technical resource, consolidating known properties and proposing a scientifically grounded approach to the synthesis, characterization, and application of this valuable chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective use in a research setting. The key data for this compound are summarized below.

Structural and Physical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 363-69-9Sigma-Aldrich
Molecular Formula C₆HBr₂F₃PubChem[3]
Molecular Weight 289.87 g/mol PubChem[3]
Appearance Solid or Semi-solidSigma-Aldrich
Boiling Point 85-90 °C at 20 TorrChemicalBook[4]
InChI Key SFNQFVCUPVBCOC-UHFFFAOYSA-NSigma-Aldrich
SMILES C1=C(C(=C(C(=C1F)Br)F)Br)FPubChem[3]
Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The available safety data indicates it is a hazardous substance.

Hazard InformationDetailsSource
Signal Word WarningSigma-Aldrich
Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich
Precautionary Codes P261, P305+P351+P338Sigma-Aldrich
Storage Store in a dry, cool (2-8°C), and well-ventilated place with the container sealed.Sigma-Aldrich
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or outdoors.Synquest Labs[5]
Disposal Dispose of contents/container to an approved waste disposal plant.Synquest Labs[5]

Proposed Synthesis and Purification Workflow

Retrosynthetic Rationale

The target molecule can be disconnected at the two C-Br bonds, leading back to 1,3,5-trifluorobenzene. The synthesis, therefore, involves the direct bromination of this starting material. Fluorine atoms are ortho-, para-directing yet deactivating substituents. In 1,3,5-trifluorobenzene, all three available positions (C2, C4, C6) are equivalent and are ortho to two fluorine atoms and para to one. This symmetry simplifies the initial bromination, which will yield 1-bromo-2,4,6-trifluorobenzene. A second bromination step would then be directed by the remaining fluorine atoms and the first bromine atom. The challenge lies in controlling the regioselectivity to favor the desired 2,4-dibromo isomer over other potential dibrominated products.

Proposed Experimental Protocol

This protocol describes a two-step electrophilic bromination, which must be optimized experimentally to maximize the yield of the target isomer.

Step 1: Monobromination of 1,3,5-Trifluorobenzene

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge 1,3,5-trifluorobenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.05 eq) or iron powder.

  • Bromine Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent via the dropping funnel over 1-2 hours. The slow addition and low temperature are crucial to control the reaction's exothermicity and minimize over-bromination.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by GC-MS or TLC.

  • Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2,4,6-trifluorobenzene.

Step 2: Dibromination to Yield this compound

  • Setup: Use the crude product from Step 1 (1.0 eq) in the same reaction setup.

  • Reaction Conditions: Add fresh Lewis acid catalyst (FeBr₃, 0.1 eq). The second bromination is more difficult due to the increased deactivation of the ring. Therefore, more forcing conditions may be required.

  • Bromine Addition: Slowly add bromine (1.1 eq) at room temperature. After addition, gently heat the reaction mixture to 40-50°C to drive the reaction to completion. Monitor closely by GC-MS.

  • Work-up and Purification: Perform the same aqueous work-up as in Step 1. The resulting crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is essential to isolate the desired this compound isomer.

Visualization of Synthesis Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1,3,5-Trifluorobenzene B Add Br₂, FeBr₃ (0-5°C) A->B C Intermediate: 1-Bromo-2,4,6-trifluorobenzene B->C D Add Br₂, FeBr₃ (40-50°C) C->D E Crude Product Mixture D->E F Aqueous Work-up (NaHSO₃ Quench) E->F G Extraction & Drying F->G H Column Chromatography G->H I Isolated Product: This compound H->I G cluster_coupling Cross-Coupling Reactions (Pd-cat.) cluster_organometallic Organometallic Intermediates main 2,4-Dibromo-1,3,5- trifluorobenzene suzuki Suzuki (R-B(OH)₂) main->suzuki C-C bond sonogashira Sonogashira (R-C≡CH) main->sonogashira C-C bond buchwald Buchwald-Hartwig (R₂NH) main->buchwald C-N bond grignard Grignard Formation (Mg) main->grignard C-MgBr lithiation Lithiation (n-BuLi) main->lithiation C-Li

References

Commercial suppliers of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring two bromine atoms and three fluorine atoms strategically positioned on a benzene ring, provides multiple reactive sites. This substitution pattern allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both bromine and fluorine atoms imparts distinct electronic and steric properties, enabling chemists to perform highly specific modifications and construct novel molecular frameworks. This guide offers a comprehensive overview of the commercial suppliers, technical specifications, synthetic applications, and safety protocols for this compound, designed to support researchers and professionals in leveraging this compound for their scientific endeavors.

Commercial Suppliers of this compound

A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is commercially available from a range of chemical suppliers, from large global distributors to more specialized niche providers. The available purities and quantities vary, catering to different scales of research, from discovery chemistry to process development.

Below is a comparative table of prominent suppliers of this compound:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥97%50 mg, 100 mg, 250 mg, 1 g, 5 g, 25 g
ChemicalBook99%Inquire for pricing and quantities
Ambeed, Inc.≥97%50 mg, 100 mg, 250 mg, 1 g, 5 g, 25 g
1st Scientific LLC97%100 mg, 250 mg, 1 g, 5 g
AK Scientific Inc.≥95%Inquire for pricing and quantities
Bide Pharmatech Ltd.InquireInquire for pricing and quantities
Jiangsu Aikon Biopharmaceutical R&D Co., Ltd.InquireInquire for pricing and quantities
Tianjin Heowns Biochemical Technology Co., Ltd.InquireInquire for pricing and quantities

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Technical Specifications and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Chemical Structure and Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 363-69-9[4][5]

  • Molecular Formula: C₆HBr₂F₃[3][5]

  • Molecular Weight: 289.88 g/mol [3]

  • InChI Key: SFNQFVCUPVBCOC-UHFFFAOYSA-N[3][5]

  • SMILES: C1=C(C(=C(C(=C1F)Br)F)Br)F[3]

Physicochemical Properties:

PropertyValue
Physical FormSolid or Semi-solid or liquid[5]
Melting Point33-36 °C (for the related compound 1,4-Dibromo-2-fluorobenzene)
Boiling Point216 °C (for the related compound 1,4-Dibromo-2-fluorobenzene)
Storage Temperature2-8°C, sealed in dry conditions[5]

Spectroscopic Data:

While a comprehensive, publicly available dataset for this compound is not readily found in a single source, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.[6]

  • ¹H NMR: A single resonance is expected for the lone aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: Six distinct resonances are expected for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Three distinct resonances are expected for the three non-equivalent fluorine atoms, with coupling between them and to the aromatic proton.[6]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

Conceptual Synthetic Pathway:

G 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene This compound This compound 1,3,5-Trifluorobenzene->this compound Brominating Agent (e.g., Br2, NBS) Lewis Acid Catalyst (e.g., FeBr3)

Caption: Conceptual synthesis of this compound.

General Experimental Considerations for Bromination:

  • Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and Solvents: 1,3,5-trifluorobenzene would be dissolved in a suitable inert solvent, such as a halogenated solvent (e.g., dichloromethane or chloroform). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to activate the brominating agent. The brominating agent could be elemental bromine (Br₂) or N-bromosuccinimide (NBS).[7]

  • Reaction Conditions: The brominating agent would be added dropwise to the solution of 1,3,5-trifluorobenzene and the catalyst at a controlled temperature, often at or below room temperature, to manage the exothermic reaction. The reaction mixture would then be stirred for a specific period until completion, which would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction would be quenched, for instance, by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the presence of two bromine atoms, which can be selectively functionalized through various cross-coupling reactions.[2][8] These reactions are foundational in modern organic synthesis and are extensively used in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Key Reactions and Their Significance:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds.[9] this compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The differential reactivity of the two bromine atoms may allow for selective or sequential couplings.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes.[10] This provides a route to introduce alkynyl moieties, which are versatile functional groups for further transformations.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] This is a crucial transformation in the synthesis of many pharmaceuticals containing arylamine scaffolds.

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It is another effective method for creating carbon-carbon bonds.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl dibromide, adapted from established methodologies.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound (1.0 eq), Arylboronic acid (1.1 eq), Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, Na2CO3, 2.0 eq) in a flask. B Add a suitable solvent system (e.g., Toluene/Ethanol/Water). A->B C Degas the mixture (e.g., by bubbling with N2 or Ar). B->C D Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for several hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and add water. E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • GHS Pictograms: GHS07 (Exclamation mark)[5]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place (2-8°C).[5]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. A comprehensive understanding of its chemical properties, commercial availability, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the synthetic potential of this important chemical intermediate.

References

An In-depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two bromine atoms and three fluorine atoms on a benzene ring, offers a combination of reactivity and specific physicochemical properties. The presence of bromine atoms provides reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluorinated core can impart desirable characteristics to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated protein-binding affinity.[1]

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, along with insights into its chemical properties, reactivity, and potential applications in drug discovery and development. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to utilize this compound effectively and safely in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in synthesis. The following table summarizes key computed and available data for this compound.

PropertyValueSource
Molecular Formula C₆HBr₂F₃[2]
Molecular Weight 289.87 g/mol [2]
CAS Number 363-69-9[2]
Appearance White to off-white solid-liquid mixture (predicted)[3]
Boiling Point 85-90 °C (at 20 Torr) (predicted)[3]
Density 2.156 ± 0.06 g/cm³ (predicted)[3]
IUPAC Name This compound[2]
InChI Key SFNQFVCUPVBCOC-UHFFFAOYSA-N[2]

Synthesis of this compound: An Overview

The synthesis of this compound can be approached through the electrophilic bromination of 1,3,5-trifluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing; however, the symmetrical nature of the starting material simplifies the regioselectivity of the initial bromination. Subsequent bromination is directed by the existing substituents. A plausible synthetic route is outlined below.

Illustrative Synthetic Workflow

G start 1,3,5-Trifluorobenzene step1 Monobromination start->step1 reagent1 Br₂ / FeBr₃ or NBS / H₂SO₄ intermediate 1-Bromo-2,4,6-trifluorobenzene step1->intermediate step2 Dibromination intermediate->step2 reagent2 Br₂ / FeBr₃ or NBS / H₂SO₄ product This compound step2->product G start This compound step1 Suzuki-Miyaura Coupling start->step1 reagent1 Arylboronic Acid (R-B(OH)₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) product Substituted Trifluorobiphenyl Derivative step1->product

References

2,4-Dibromo-1,3,5-trifluorobenzene starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dibromo-1,3,5-trifluorobenzene as a Versatile Starting Material in Complex Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of a starting material is paramount to the success of a synthetic campaign. The architecture of a molecule dictates its potential, and highly functionalized aromatic rings are foundational scaffolds for a vast array of pharmaceuticals and advanced materials. Among these, this compound has emerged as a particularly valuable and versatile building block. Its unique arrangement of reactive bromine atoms and modulating fluorine substituents offers a powerful platform for constructing complex molecular frameworks with precision and control.

The trifluorinated core is of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physicochemical properties, core synthetic transformations, and strategic applications of this compound, equipping scientists with the technical insights required to leverage this potent starting material.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of a starting material is the first step in designing a robust synthetic protocol. This compound is a solid at room temperature, and its key characteristics are summarized below. The electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the benzene ring, impacting the reactivity of the C-H and C-Br bonds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 363-69-9[3]
Molecular Formula C₆HBr₂F₃[4][5]
Molecular Weight 289.87 g/mol [5]
IUPAC Name This compound[5]
SMILES C1=C(C(=C(C(=C1F)Br)F)Br)F[5]
Appearance Solid
Purity Typically available at ≥97%[4]

While detailed spectroscopic data requires experimental acquisition, the ¹³C NMR spectrum for the related compound 1-bromo-2,4,5-trifluorobenzene is publicly available and can provide a reference for the types of carbon environments present in such fluorinated structures.[6]

Core Synthetic Transformations: Unlocking Molecular Diversity

The synthetic utility of this compound is primarily derived from the two bromine atoms, which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. The differential electronic environment of the C2-Br and C4-Br bonds, influenced by the flanking fluorine atoms, opens possibilities for regioselective functionalization. Two major classes of reactions dominate its application: metal-halogen exchange and palladium-catalyzed cross-coupling.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry that converts an organic halide into a highly nucleophilic organometallic reagent.[7] This reaction is particularly effective for preparing organolithium and Grignard reagents, which can then be reacted with a wide range of electrophiles.[7][8]

The reaction of this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), results in the rapid exchange of a bromine atom for a lithium atom.[9] This process is kinetically controlled and generally proceeds faster than proton transfer or nucleophilic addition.[7] The resulting aryllithium species is a potent nucleophile, ready for subsequent functionalization.

metal_halogen_exchange SM This compound Int Aryllithium Intermediate SM->Int  Metal-Halogen  Exchange RL Organolithium Reagent (e.g., n-BuLi, THF) RL->Int P Functionalized Product Int->P  Quenching E Electrophile (E+) E->P

Figure 1: Workflow for Metal-Halogen Exchange and Quenching.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoro-3,5-bis(trifluoromethyl)benzoic Acid via Metal-Halogen Exchange and Carboxylation (Representative)

This protocol is adapted from general procedures for the lithiation of bromo-heterocycles and subsequent reaction with an electrophile.[10]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The exchange is typically rapid.[7]

  • Quenching: Add an excess of freshly crushed dry ice (solid CO₂) in one portion. The reaction mixture may warm slightly.

  • Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired benzoic acid derivative.

This strategy can be adapted to a variety of electrophiles, including DMF (to form aldehydes), aldehydes/ketones (to form alcohols), or isocyanates (to form amides), providing access to a diverse library of functionalized trifluorobenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of C-C and C-N bonds.[11] The bromine atoms on this compound make it an excellent substrate for these transformations, particularly the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[12][13] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[12]

suzuki_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-Br(L₂) pd0->pdiil pdiib Ar-Pd(II)-Ar'(L₂) pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination prod Ar-Ar' (Product) pdiib->prod sub Ar-Br (Starting Material) sub->pdiil Oxidative Addition bor Ar'-B(OR)₂ (Boronic Acid/Ester) bor->pdiil base Base base->pdiil

Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

The differential reactivity of the two bromine atoms can potentially be exploited for site-selective reactions, as seen in related substrates like 1,4-dibromo-2-fluorobenzene. The C4-Br bond, being para to a fluorine and meta to two others, is electronically distinct from the C2-Br bond, which is ortho to two fluorine atoms. This difference can be leveraged to perform sequential couplings by carefully selecting catalysts and reaction conditions.

Table 2: Representative Suzuki-Miyaura Coupling Reactions (Hypothetical Examples based on General Procedures)

EntryBoronic AcidProduct StructureExpected Yield
1Phenylboronic Acid2-Bromo-4-phenyl-1,3,5-trifluorobenzeneHigh
24-Methoxyphenylboronic Acid2-Bromo-4-(4-methoxyphenyl)-1,3,5-trifluorobenzeneHigh
3Thiophene-2-boronic Acid2-Bromo-4-(thiophen-2-yl)-1,3,5-trifluorobenzeneGood-High
4Pyridine-3-boronic Acid2-Bromo-4-(pyridin-3-yl)-1,3,5-trifluorobenzeneModerate-High

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling (Representative)

This protocol is based on general methodologies for selective cross-coupling of dihaloarenes.

  • Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80 to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Applications in Drug Discovery and Materials Science

The products derived from this compound are valuable intermediates for a range of applications. The trifluorophenyl motif is a privileged scaffold in medicinal chemistry.[14] Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]

By using the synthetic handles of this starting material, researchers can rapidly generate libraries of complex biaryl and heteroaryl compounds for screening in drug discovery programs. The ability to introduce diverse functionalities through metal-halogen exchange or cross-coupling allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.

Conclusion

This compound stands as a powerful and versatile starting material for the synthesis of complex organic molecules. Its strategically positioned bromine and fluorine atoms provide a robust platform for a variety of high-yield transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the aromatic core allows researchers to construct intricate molecular architectures with a high degree of control. For scientists in drug discovery and materials science, mastering the chemistry of this building block opens the door to novel compounds with enhanced properties and potential for significant technological and therapeutic impact.

References

Methodological & Application

2,4-Dibromo-1,3,5-trifluorobenzene in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2,4-Dibromo-1,3,5-trifluorobenzene

Introduction: Unlocking Complex Fluorinated Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] This palladium-catalyzed C-C bond formation has become indispensable in the pharmaceutical, agrochemical, and materials science sectors.[4][5] A particularly valuable application is the synthesis of polyfluorinated biphenyls, which are key motifs in numerous advanced materials and bioactive molecules due to their unique electronic properties and metabolic stability.[4][6]

This application note provides a detailed guide for researchers and drug development professionals on the use of this compound as a strategic building block in Suzuki-Miyaura couplings. This electron-deficient substrate, featuring two chemically distinct bromine atoms, serves as a versatile platform for the synthesis of highly substituted, unsymmetrical biaryl and terphenyl systems. We will explore the mechanistic principles governing selectivity and provide robust, field-proven protocols for achieving both selective mono-arylation and sequential di-arylation.

Mechanistic Insights: The Key to Selective Coupling

The power of using this compound lies in the ability to control which bromine atom reacts. This selectivity is governed by a combination of electronic and steric factors, which can be finely tuned by the choice of reaction conditions.[2][7]

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3][8]

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-X (Dibromotrifluorobenzene) pd2_complex->pd0 Reductive Elimination pd2_diaryl Ar-Pd(II)-R(L₂) pd2_complex->pd2_diaryl [R-B(OR)₃]⁻ transmetalation Transmetalation boronic_acid R-B(OR)₂ + Base reductive_elimination Reductive Elimination product Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Controlling Site-Selectivity

With this compound, the initial oxidative addition step can occur at either the C2-Br or C4-Br bond. The outcome is dictated by several factors:

  • Electronic Effects : The three fluorine atoms are potent electron-withdrawing groups, rendering the entire aromatic ring electron-deficient and thus highly susceptible to oxidative addition.[1] The bromine at the C4 position, flanked by two ortho-fluorine atoms, is significantly more electron-poor than the bromine at the C2 position. Consequently, the C4-Br bond is inherently more reactive and is typically the preferred site for the initial coupling under standard conditions.[9]

  • Steric Hindrance : The C2 position is sterically more encumbered due to the adjacent bulky bromine atom at C1. This can hinder the approach of the palladium catalyst, particularly when bulky phosphine ligands are employed. This effect can be exploited to modulate or even reverse the inherent electronic preference.

  • Reaction Conditions : The choice of catalyst, ligand, base, and solvent provides the synthetic chemist with a powerful toolkit to direct the reaction. For instance, highly active and sterically demanding Buchwald-type ligands (e.g., XPhos, SPhos) can influence selectivity, while the choice of base can affect the rate of transmetalation.[6][10]

By manipulating these factors, one can achieve selective mono-arylation at the C4 position, followed by a second, distinct coupling at the C2 position to generate complex, unsymmetrical products.

Site_Selectivity start This compound mono_couple Selective Mono-Coupling (Milder Conditions) start:f0->mono_couple:f0 intermediate 2-Bromo-4-aryl-1,3,5-trifluorobenzene mono_couple:f0->intermediate:f0 + Aryl-B(OH)₂ di_couple Second Coupling (Forcing Conditions) final_product 2-Aryl'-4-aryl-1,3,5-trifluorobenzene di_couple:f0->final_product:f0 + Aryl'-B(OH)₂ intermediate:f0->di_couple:f0

Caption: Workflow for selective sequential Suzuki-Miyaura couplings.

Experimental Protocols

General Laboratory Practice: All Suzuki-Miyaura reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst. Solvents should be anhydrous and degassed prior to use by sparging with an inert gas for 15-30 minutes.[11][12]

Protocol 1: Selective Mono-Arylation at the C4 Position

This protocol is optimized for the selective coupling at the more electronically activated C4 position, yielding a 2-bromo-4-aryl-1,3,5-trifluorobenzene intermediate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (2-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the Pd(dppf)Cl₂ catalyst.[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. A typical reaction concentration is 0.1 M with respect to the dibromo starting material.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-arylated product.[12]

Protocol 2: One-Pot Sequential Di-arylation

This protocol builds upon the first, enabling the synthesis of an unsymmetrical diarylated product by introducing a second boronic acid after the initial mono-coupling is complete.

Materials:

  • All materials from Protocol 1

  • A second, different Arylboronic acid (Aryl'-B(OH)₂) (1.2–1.5 equiv)

  • Additional Pd(dppf)Cl₂ · CH₂Cl₂ (1-2 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

Procedure:

  • First Coupling: Perform steps 1-5 from Protocol 1. Once analysis confirms the complete consumption of the starting material and formation of the mono-arylated intermediate, cool the reaction mixture to room temperature.

  • Second Addition: Under a positive flow of argon, add the second arylboronic acid, the additional base (Cs₂CO₃ is often effective for less reactive C-Br bonds), and the extra portion of the palladium catalyst.

  • Second Reaction: Re-seal the flask and increase the reaction temperature to 100-110 °C. The second coupling at the more sterically hindered and less electronically activated C2 position is more demanding and requires more forcing conditions.

  • Monitoring: Monitor the consumption of the mono-arylated intermediate. This step may require 12-24 hours.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate and purify the final unsymmetrical diarylated product.

Data Presentation: Optimizing Your Reaction

Success in selective Suzuki couplings often requires careful optimization. The tables below summarize key parameters and provide troubleshooting guidance.

Table 1: Key Parameters for Optimizing Selectivity

ParameterRecommendation for Mono-arylation (C4)Recommendation for Di-arylation (C2)Rationale & Key Considerations
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%)Buchwald Precatalysts (e.g., XPhos-Pd-G3) or additional Pd(dppf)Cl₂ (1-3 mol% added for 2nd step)Standard catalysts are sufficient for the activated C4-Br bond. More active, bulky ligand-based catalysts are superior for the challenging C2-Br bond coupling.[6][10]
Ligand dppf, PPh₃ (comes with catalyst)XPhos, SPhos, RuPhosElectron-rich, bulky phosphine ligands facilitate the difficult oxidative addition at the C2 position and can accelerate reductive elimination.[13]
Base K₂CO₃, Na₂CO₃ (2-3 equiv)Cs₂CO₃, K₃PO₄ (2-3 equiv)Milder bases are sufficient for the first coupling. Stronger bases are often required to facilitate the more difficult transmetalation and C-Br activation in the second step.[12][14]
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O1,4-Dioxane/H₂O, DMFAprotic polar solvents are generally effective. The aqueous phase is crucial for dissolving the inorganic base and promoting the transmetalation step.[15]
Temperature 80–90 °C100–120 °CHigher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition at the less reactive C2-Br bond.
Boronic Acid 1.1–1.2 equivalents1.2–1.5 equivalentsA slight excess is used to drive the reaction to completion. A larger excess may be needed for the less efficient second coupling.

Table 2: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; Catalyst deactivation; Poor substrate purity.Increase temperature or reaction time. Ensure a strictly inert atmosphere and use freshly degassed solvents. Use a more active catalyst system (e.g., Buchwald ligand/precatalyst).[16]
Poor Selectivity Reaction conditions too harsh for mono-arylation, leading to di-arylation byproducts.Lower the reaction temperature. Reduce the amount of boronic acid to near stoichiometric (1.05 equiv). Use a less active catalyst for the first step.
Protodeboronation Degradation of the boronic acid under basic conditions, especially with ortho-substituted boronic acids.Use a milder base (e.g., KF).[15] Employ a highly active catalyst to allow for lower temperatures and shorter reaction times, minimizing exposure of the boronic acid to harsh conditions.[14]
Homocoupling Dimerization of the boronic acid (Glaser coupling).Ensure rigorous exclusion of oxygen. Use a Pd(II) precatalyst which can sometimes minimize side reactions during the initial catalyst activation phase.[10]

References

Application Notes & Protocols: 2,4-Dibromo-1,3,5-trifluorobenzene as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Core

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,4-Dibromo-1,3,5-trifluorobenzene emerges as a highly valuable and versatile intermediate, offering a unique convergence of reactive handles and modulating substituents on a stable aromatic core. Its structure, featuring two distinct bromine atoms and three electron-withdrawing fluorine atoms, provides a powerful platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties. Fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups, which can lead to improved bioavailability and binding affinity to target proteins.[1][2][3] The bromine atoms, in turn, serve as versatile synthetic handles for a wide array of powerful cross-coupling reactions, enabling the precise and controlled formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, reactivity profile, and core applications. It offers field-proven, step-by-step protocols for key synthetic transformations, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Section 1: Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's intrinsic properties is the foundation of its effective utilization.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 363-69-9[6]
Molecular Formula C₆HBr₂F₃[7]
Molecular Weight 289.88 g/mol [7]
Physical Form Solid or Semi-solid or liquid
Purity Typically ≥97%
Storage Sealed in dry, 2-8°C[6]
The Causality of Reactivity: Electronic Effects and Regioselectivity

The synthetic utility of this compound is dictated by the interplay of its substituents. The three highly electronegative fluorine atoms render the benzene ring electron-deficient. This electronic state has two primary consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): While not the primary focus of this guide, the electron-deficient nature of the ring can facilitate SNAr reactions under specific conditions.

  • Influence on Cross-Coupling Reactions: The electron-poor nature of the aryl halide generally makes the oxidative addition step in palladium-catalyzed coupling cycles more favorable.[5][8]

Crucially, the two bromine atoms are in chemically non-equivalent environments. This inherent asymmetry is the key to achieving regioselective functionalization , a highly sought-after capability in multi-step synthesis.

  • C4-Br Bond: This bromine is flanked by two fluorine atoms (at C3 and C5).

  • C2-Br Bond: This bromine is flanked by a fluorine atom (at C1) and a hydrogen atom (at C1).

Recent studies on similar 2,4-dibromoaryl systems suggest that the C2–Br bond is slightly more electron-rich (or less electron-poor) and can be preferentially targeted for oxidative addition by specific electron-deficient palladium catalysts.[9] This subtle electronic bias, which can be recognized and exploited by a carefully chosen catalyst system, allows for the sequential and site-selective modification of the molecule.

Caption: Regioselectivity of this compound.

Section 2: Core Applications & Synthetic Protocols

The primary application of this intermediate is in transition metal-catalyzed cross-coupling reactions. These methods form the backbone of modern synthetic chemistry for creating complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions provide a powerful toolkit for building molecular complexity from the dibrominated scaffold. The general workflow involves the reaction of the aryl halide with a coupling partner in the presence of a palladium catalyst, a ligand, and a base.

G start Reactants: - this compound - Coupling Partner (e.g., Boronic Acid) reaction Inert Atmosphere Reaction (N2 or Ar) Solvent (e.g., Toluene, Dioxane) Heat start->reaction catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos, XPhos) - Base (e.g., K3PO4, Cs2CO3) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Mono- or Di-substituted Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 2.1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality & Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds due to the high stability, commercial availability, and low toxicity of the boronic acid coupling partners.[5][10] For an electron-deficient substrate like this compound, a palladium catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often required. These ligands facilitate the oxidative addition step and promote the reductive elimination step, leading to higher yields and catalyst turnover numbers.[5][11] An inorganic base like K₃PO₄ or Cs₂CO₃ is necessary to activate the boronic acid for the transmetalation step.[10]

Detailed Protocol (Mono-arylation):

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.1.2: Sonogashira Coupling for C-C Triple Bond Formation

Causality & Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[12][13] It traditionally employs a dual-catalyst system: a palladium complex to catalyze the main cycle and a copper(I) salt (e.g., CuI) to act as a co-catalyst. The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[12] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used both as the base and often as the solvent. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[14][15]

Detailed Protocol (Copper-Cocatalyzed):

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the residue and wash with aqueous ammonium chloride solution to remove copper salts. Extract with an organic solvent, dry, and concentrate. Purify the product by flash column chromatography.

Protocol 2.1.3: Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[4][16] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[17] The choice of ligand is critical and depends on the nature of the amine (primary, secondary, etc.). Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.[18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[18]

Detailed Protocol:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., RuPhos, 4.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene. Stir for 5 minutes.

  • Amine Addition: Add the amine coupling partner (1.2 equiv).

  • Reaction Conditions: Seal the tube and heat to 90-110 °C. Monitor the reaction for completion.

  • Workup: Cool to room temperature, dilute with an organic solvent, and quench carefully with water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aryl amine by flash column chromatography.

Application in Liquid Crystal Synthesis

The synthesis of liquid crystals (LCs) often requires molecules with a rigid core and flexible terminal chains.[19] Fluorinated aromatic compounds are highly desirable as core units because the C-F bond can induce polarity and influence the dielectric anisotropy of the final material, a key property for display technologies.[19] this compound is an excellent starting point for creating "bent-core" or "banana-shaped" liquid crystals, which exhibit unique self-assembling behaviors.[20][21][22] A typical strategy involves a double cross-coupling reaction to attach two mesogenic (rod-like) units to the central trifluorobenzene core.

G Core This compound (Central Core) Coupling Double Suzuki or Sonogashira Coupling Core->Coupling LC Bent-Core Liquid Crystal Molecule Coupling->LC Arms Mesogenic Side Arms (e.g., Arylboronic acids with long alkyl chains) Arms->Coupling

Caption: Synthetic strategy for bent-core liquid crystals.

Section 3: Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is classified as a warning-level substance, with hazard statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound stands out as a powerful and strategic intermediate in organic synthesis. The combination of a trifluorinated core, which imparts desirable physicochemical properties for pharmaceutical and materials applications, with two distinct and versatile bromine handles makes it an ideal platform for building molecular complexity. The ability to perform regioselective cross-coupling reactions opens the door to the efficient and controlled synthesis of unsymmetrical derivatives. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers aiming to leverage the unique synthetic potential of this valuable building block.

References

The Strategic Deployment of 2,4-Dibromo-1,3,5-trifluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the rational design of synthetic intermediates is as crucial as the design of the final active pharmaceutical ingredient (API). Among the vast arsenal of chemical building blocks, polyhalogenated aromatic compounds have emerged as exceptionally versatile scaffolds. This guide focuses on a particularly valuable, yet under-documented reagent: 2,4-Dibromo-1,3,5-trifluorobenzene . We will explore its strategic applications, the chemical logic behind its use, and provide detailed protocols for its derivatization in a medicinal chemistry context. The strategic placement of two bromine atoms and three fluorine atoms on a benzene ring provides a unique platform for chemists to construct complex molecular architectures with desirable pharmacological properties.

The presence of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[1][2] The trifluorinated core of this compound offers a ready-made fluorinated aromatic moiety that can be efficiently integrated into potential drug candidates.[3] This not only streamlines the synthesis but also introduces beneficial pharmacological properties. The two bromine atoms, with their distinct chemical environments, serve as versatile handles for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities.[4]

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

While specific, publicly disclosed examples of this compound in the synthesis of late-stage clinical candidates are not abundant, its structural motifs are highly relevant to the construction of kinase inhibitors. Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, and often feature highly substituted aromatic cores. The ability to selectively introduce different groups at the 2- and 4-positions of the trifluorobenzene ring makes this reagent an attractive starting point for building libraries of potential kinase inhibitors.

The general strategy involves the sequential functionalization of the bromine atoms via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[5][6][7]

Visualization of Synthetic Strategy:

The following diagram illustrates a generalized workflow for the sequential functionalization of this compound to generate a disubstituted trifluorobenzene scaffold, a common core in many kinase inhibitors.

G A This compound B Site-Selective Reaction 1 (e.g., Suzuki Coupling) A->B R1-B(OH)2, Pd Catalyst, Base C Monosubstituted Intermediate B->C D Reaction 2 (e.g., Buchwald-Hartwig Amination) C->D R2-NH2, Pd Catalyst, Base E Disubstituted Trifluorobenzene Scaffold D->E F Further Elaboration E->F G Potential Kinase Inhibitor Library F->G

Caption: Sequential functionalization of this compound.

Key Experimental Protocols

The following protocols are generalized methodologies for the key transformations involving this compound. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the first, site-selective Suzuki-Miyaura coupling reaction. The reactivity difference between the two bromine atoms, influenced by the surrounding fluorine atoms, can be exploited to achieve selectivity. Generally, the bromine at the 4-position is more sterically accessible and may react preferentially under carefully controlled conditions.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Anhydrous, degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the boronic acid (1.0-1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or consumption of the starting material), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the monosubstituted product.

Data Presentation: Typical Suzuki Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90A standard, versatile system.
PdCl₂(dppf)dppfCs₂CO₃Toluene100Often effective for more challenging couplings.
Pd₂(dba)₃SPhosK₃PO₄THF/H₂O80Highly active catalyst system, may improve yields.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the introduction of a nitrogen-based nucleophile at the remaining bromine position of the monosubstituted intermediate.

Materials:

  • Monosubstituted trifluorobenzene intermediate from Protocol 1

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the monosubstituted trifluorobenzene intermediate (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.) in a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv.) and the base (1.2-2.0 equiv.).

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[8]

Visualization of Catalytic Cycles:

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D R-B(OR)2 E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Amine Coordination C->D R2NH E [Ar-Pd(II)(NHR2)-X] Ln D->E F Deprotonation E->F Base G Ar-Pd(II)-NR2 Ln F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I

References

The Untapped Potential of 2,4-Dibromo-1,3,5-trifluorobenzene in Agrochemical Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, polysubstituted benzene rings, particularly those bearing fluorine and bromine atoms, represent a privileged scaffold. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of active ingredients, often leading to increased efficacy and a more favorable toxicological profile.[1][2] Bromine atoms, on the other hand, serve as versatile synthetic handles, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial for building molecular complexity.[3][4]

This application note delves into the prospective applications of a lesser-explored building block: 2,4-Dibromo-1,3,5-trifluorobenzene . While direct citations of its use in commercial agrochemical synthesis are scarce, its unique substitution pattern offers a compelling platform for the development of next-generation herbicides, fungicides, and insecticides. This guide will provide a forward-looking analysis of its potential, grounded in established principles of organic synthesis and the known reactivity of related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆HBr₂F₃--INVALID-LINK--[5]
Molecular Weight 289.87 g/mol --INVALID-LINK--[5]
IUPAC Name This compound--INVALID-LINK--[5]
CAS Number 363-69-9--INVALID-LINK--[6]
Appearance Not specified, likely a solid or liquidN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A

The presence of three electron-withdrawing fluorine atoms significantly influences the electronic nature of the benzene ring, making it electron-deficient. This has profound implications for its reactivity, which will be explored in the subsequent sections.

Synthetic Potential and Key Reactions

The true potential of this compound lies in the differential reactivity of its bromine atoms and its susceptibility to nucleophilic aromatic substitution.

Cross-Coupling Reactions: Building Biaryl and Heteroaryl Scaffolds

The two bromine atoms on the ring are prime candidates for transition-metal-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis and are extensively used in the agrochemical industry.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds. The differential electronic environment of the two bromine atoms may allow for regioselective coupling under carefully controlled conditions.

  • Stille Coupling: This involves the reaction with organostannanes, also catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

  • Heck Coupling: The reaction with alkenes can introduce vinyl groups, which can be further functionalized.

  • Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities that are common in many agrochemicals.

Diagram of Potential Cross-Coupling Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent Ar-B(OH)₂ main->suzuki_reagent Pd catalyst, base stille_reagent Ar-Sn(R)₃ main->stille_reagent Pd catalyst buchwald_reagent R₂NH main->buchwald_reagent Pd catalyst, base suzuki_product Aryl-substituted trifluorobenzene suzuki_reagent->suzuki_product stille_product Aryl-substituted trifluorobenzene stille_reagent->stille_product buchwald_product Anilino-substituted trifluorobenzene buchwald_reagent->buchwald_product

Caption: Potential cross-coupling reactions of this compound.

Organometallic Intermediates: Grignard and Organolithium Reagents

The bromine atoms can be converted into organometallic reagents, which can then react with a variety of electrophiles.

  • Grignard Reagent Formation: Reaction with magnesium metal would yield a Grignard reagent. This can then be used to react with aldehydes, ketones, esters, and nitriles to introduce a wide range of functional groups.

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would lead to the formation of an aryllithium species. This is a powerful nucleophile for various transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The highly electron-deficient nature of the trifluorinated ring suggests that it could be susceptible to nucleophilic aromatic substitution, potentially even displacing one of the fluorine atoms with a suitable nucleophile under forcing conditions. This offers a pathway to introduce functionalities like alkoxy, amino, or thioether groups.

Hypothetical Agrochemical Synthesis Protocols

Below are detailed, yet generalized, protocols for key transformations that could be employed in the synthesis of novel agrochemical candidates starting from this compound.

Protocol 1: Monoselective Suzuki-Miyaura Coupling

Objective: To demonstrate a plausible protocol for the regioselective synthesis of a mono-arylated product, a common scaffold in many herbicides and fungicides.

Rationale: The bromine at the 4-position is flanked by two fluorine atoms, while the bromine at the 2-position is adjacent to one fluorine and one hydrogen. This difference in the electronic and steric environment could be exploited to achieve monoselective coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of a Hypothetical Synthetic Workflow

G start Start: this compound step1 Monoselective Suzuki-Miyaura Coupling (Protocol 1) start->step1 intermediate1 Intermediate: Mono-arylated Product step1->intermediate1 step2 Second Cross-Coupling or Functionalization intermediate1->step2 final_product Final Product: Complex Agrochemical Scaffold step2->final_product

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic C-N Bond Formation in Complex Arenes

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide focuses on a particularly challenging yet valuable substrate: 2,4-Dibromo-1,3,5-trifluorobenzene. This polyhalogenated, electron-deficient arene presents unique challenges and opportunities for selective functionalization. The presence of two identical bromine atoms necessitates precise control over reaction conditions to achieve selective mono-amination, a critical transformation for building complex molecular architectures.

This document provides a detailed exploration of the mechanistic underpinnings, practical protocols, and expert insights required to successfully navigate the selective amination of this substrate. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot as needed.

The Catalytic Heart of the Reaction: Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically couples an aryl halide with an amine.[3] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][6]

  • Catalyst Activation & Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst.[7][8] This Pd(0) complex undergoes oxidative addition into the aryl-bromide bond—the rate-determining step in many cases—to form a Pd(II) intermediate.[9][10] For this compound, oxidative addition will preferentially occur at one of the C-Br bonds over the more stable C-F bonds.

  • Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause undesirable side reactions.[8]

  • Reductive Elimination : This final, product-forming step involves the reductive elimination of the arylamine product from the Pd(II)-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination Regen_Catalyst L-Pd(0) Amido_Complex->Regen_Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Protocol for Selective Mono-Amination

Achieving selective mono-amination on a di-halogenated substrate requires careful control over stoichiometry and reaction conditions. The following protocol is optimized for the coupling of this compound with a representative secondary amine, morpholine.

Core Components & Their Rationale
ComponentRecommended ReagentTypical LoadingRationale & Expert Insights
Aryl Halide This compound1.2 equivalentsA slight excess is used to ensure the complete consumption of the amine, thereby maximizing the yield of the desired mono-aminated product and simplifying purification.
Amine Morpholine1.0 equivalentThe limiting reagent in the reaction to favor mono-substitution.
Pd Precatalyst XPhos Pd G31-2 mol%This third-generation Buchwald precatalyst is air- and moisture-stable, ensuring reproducibility.[11] It rapidly generates the active Pd(0) catalyst under the reaction conditions. For electron-deficient arenes, a highly active catalyst is essential.
Ligand XPhos (included in precatalyst)1.2-2.4 mol%XPhos is a bulky, electron-rich biarylphosphine ligand.[12] Its steric bulk promotes the formation of monoligated Pd(0) species and facilitates the final reductive elimination step, while its electron-donating nature accelerates the initial oxidative addition.[4]
Base Sodium tert-butoxide (NaOtBu)1.4 equivalentsA strong, non-nucleophilic base is required to efficiently deprotonate the amine without competing in the reaction.[8] It must be handled under inert conditions. For substrates sensitive to strong bases, K₃PO₄ or Cs₂CO₃ could be trialed, likely requiring higher temperatures.[7]
Solvent Toluene or 1,4-Dioxane0.1 - 0.5 MAnhydrous, aprotic solvents are crucial to prevent quenching of the base and deactivation of the catalyst.[7]
Step-by-Step Laboratory Protocol

Safety Precaution: This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a glovebox or using Schlenk techniques. Sodium tert-butoxide is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) must be worn.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%).

    • Add sodium tert-butoxide (1.4 mmol).

    • Add this compound (1.2 mmol).

    • Seal the flask with a septum.

  • Reagent Addition:

    • Evacuate and backfill the flask with inert gas three times.

    • Via syringe, add anhydrous toluene (to achieve a concentration of ~0.2 M).

    • Add morpholine (1.0 mmol) dropwise to the stirring suspension.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-4 hours. The reaction progress should be monitored to avoid the formation of the di-aminated product.

  • Reaction Monitoring (Trustworthiness Pillar):

    • To monitor the reaction, carefully take a small aliquot from the reaction mixture under a positive pressure of inert gas.

    • Quench the aliquot with a small amount of saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the consumption of the starting amine and the formation of the mono- and di-aminated products.

  • Work-up and Purification:

    • Once the reaction is deemed complete by monitoring, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure mono-aminated product.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst, Base, Aryl Halide to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Solvent & Amine B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench with Water E->F When complete G 7. Liquid-Liquid Extraction F->G H 8. Dry, Concentrate, & Purify via Chromatography G->H I I H->I Final Product: 4-(2-Bromo-4,6-difluorophenyl)morpholine

Caption: A streamlined workflow for the selective mono-amination protocol.

Field-Proven Insights & Troubleshooting

  • The Enemy of Success is Oxygen: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere technique is the most common cause of failed or low-yielding reactions. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under positive inert gas pressure.[7]

  • Controlling Selectivity: The key to achieving high selectivity for mono-amination is careful monitoring. If the reaction is run for too long or at too high a temperature, the formation of the di-aminated product will increase. If selectivity is poor, consider lowering the temperature (e.g., to 80 °C) and extending the reaction time.

  • Base Sensitivity: While NaOtBu is highly effective, it can be incompatible with base-sensitive functional groups like esters.[7] In such cases, switching to a weaker base like K₃PO₄ is recommended, though this will likely necessitate a higher catalyst loading or longer reaction time.

  • Ligand Choice Matters: While the XPhos-based catalyst is robust, other bulky biarylphosphine ligands like RuPhos or BrettPhos could also be effective and may offer advantages for specific amine substrates.[5][12] For instance, BrettPhos is often the ligand of choice for coupling primary amines.[7]

  • Hydrodehalogenation Side Product: A potential side reaction is the reduction of the C-Br bond to a C-H bond.[1] This can arise from β-hydride elimination pathways, particularly with primary amines. Using bulky ligands and ensuring the reaction is not overheated can help minimize this outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene (CAS No. 363-69-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you improve reaction yields, enhance product purity, and resolve common issues encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The answers are based on established principles of organic chemistry and practical laboratory experience.

Q1: Why is my yield of this compound consistently low?

A low yield can stem from several factors, often related to reagent quality, reaction conditions, or incomplete reactions. Here is a systematic approach to diagnosing the issue:

  • Purity of Starting Material: The primary starting material, 1,3,5-trifluorobenzene, must be of high purity and, most importantly, anhydrous. The presence of water can deactivate the Lewis acid catalyst.[1] Consider purifying your starting material by distillation if its purity is questionable.

  • Catalyst Activity: The Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃, or iron powder that generates the catalyst in situ) is highly susceptible to deactivation by moisture. Ensure you are using anhydrous catalyst and that your glassware and solvent are thoroughly dried. Using freshly opened or properly stored reagents is critical.

  • Stoichiometry of Bromine: An incorrect molar ratio of bromine to the substrate is a common cause of low yield. Using insufficient bromine will result in a significant amount of unreacted starting material and the monobrominated intermediate (2-Bromo-1,3,5-trifluorobenzene). Conversely, a large excess can lead to over-bromination. See the recommended reaction parameters in Table 1.

  • Reaction Temperature: Electrophilic bromination of a deactivated ring system like 1,3,5-trifluorobenzene requires careful temperature management. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can promote the formation of side products, including the undesired tribromo- derivative. A moderate temperature, often slightly above room temperature, is typically optimal.

  • Inefficient Work-up: The product can be lost during the work-up phase. Ensure that any aqueous washes (e.g., with sodium bisulfite to quench excess bromine) are performed efficiently and that the organic layers are fully separated and combined. Back-extraction of the aqueous layers with a small amount of solvent can help recover dissolved product.

Q2: I am observing significant amounts of monobrominated and/or tribrominated byproducts. How can I improve selectivity for the dibromo product?

Controlling the selectivity for the desired 2,4-dibromo isomer is the central challenge of this synthesis. The formation of mono-, di-, and tri-substituted products is governed by both statistical probability and the directing effects of the substituents.

  • Control Bromine Addition: Instead of adding all the bromine at once, a slow, dropwise addition of the bromine solution is highly recommended. This maintains a low concentration of the electrophile in the reaction mixture at any given time, which disfavors multiple substitutions on the same ring. A patent for a similar bromination process highlights the slow addition of bromine over several hours.[2]

  • Molar Ratios are Key: Carefully control the stoichiometry. A molar ratio of slightly over 2.0 equivalents of bromine per equivalent of 1,3,5-trifluorobenzene is the theoretical ideal for dibromination. Start with a ratio of ~2.1:1 (Bromine:Substrate) and optimize based on your results.

  • Monitor the Reaction: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction's progress. By tracking the disappearance of the starting material and the appearance of the mono-, di-, and tri-brominated products, you can stop the reaction at the point where the concentration of the desired 2,4-dibromo product is maximized.

Q3: My reaction seems to be stalled or not proceeding to completion, even with extended reaction times. What are the likely causes?

A stalled reaction is almost always due to an issue with the catalyst or the reagents.

  • Catalyst Deactivation: As mentioned, moisture is the primary culprit for deactivating the Lewis acid catalyst. If you suspect moisture contamination, the reaction will likely fail to initiate or will stop prematurely. The solution is to ensure all components (glassware, solvent, substrate, and catalyst) are scrupulously dry.

  • Impure Starting Material: Certain impurities in the 1,3,5-trifluorobenzene starting material can act as catalyst poisons. If you have ruled out moisture, consider the source and purity of your substrate.

  • Insufficient Mixing: In a heterogeneous reaction (e.g., using iron powder as a catalyst precursor), efficient stirring is crucial to ensure proper mixing and contact between the reagents. If the stirring is inadequate, the reaction may appear stalled due to poor mass transfer.

Q4: What are the common impurities I should expect, and what is the best way to purify the final product?

The primary impurities will be unreacted 1,3,5-trifluorobenzene, the intermediate 2-bromo-1,3,5-trifluorobenzene, and the over-brominated byproduct 2,4,6-tribromo-1,3,5-trifluorobenzene.

  • Fractional Distillation: Due to the differences in boiling points, fractional distillation under reduced pressure is an effective method for purification on a larger scale. The boiling point of this compound is approximately 85-90 °C at 20 Torr.[3] Lighter fractions will contain the starting material and monobromo- species, while the heavier fraction will contain the tribromo- byproduct.

  • Silica Gel Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is a viable option. A non-polar eluent system, such as hexanes or a hexane/dichloromethane mixture, should provide good separation of the components.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be a highly effective method for removing isomeric impurities and byproducts.

Logical Troubleshooting Workflow for Low Yield

The following diagram outlines a step-by-step process for diagnosing and resolving low product yield.

LowYieldTroubleshooting start Low Yield of 2,4-Dibromo- 1,3,5-trifluorobenzene check_purity Analyze Purity of Starting Material (GC/NMR) start->check_purity purity_ok Purity >99% and Anhydrous? check_purity->purity_ok purify_sm Action: Purify Starting Material (e.g., Distillation) purity_ok->purify_sm No check_catalyst Evaluate Catalyst and Conditions purity_ok->check_catalyst Yes end_node Re-run Experiment with Optimized Parameters purify_sm->end_node catalyst_ok Anhydrous Catalyst & Solvent? Fresh Reagents Used? check_catalyst->catalyst_ok dry_reagents Action: Use Fresh Anhydrous Catalyst. Dry Glassware & Solvents Thoroughly. catalyst_ok->dry_reagents No check_stoichiometry Review Reaction Stoichiometry & Monitoring Data (GC/TLC) catalyst_ok->check_stoichiometry Yes dry_reagents->end_node stoichiometry_ok Reaction Profile Shows High Byproduct Formation? check_stoichiometry->stoichiometry_ok adjust_br2 Action: Adjust Br2 Ratio. Implement Slow, Dropwise Addition. stoichiometry_ok->adjust_br2 Yes check_workup Review Work-up Procedure stoichiometry_ok->check_workup No adjust_br2->end_node workup_ok Potential for Product Loss During Extraction/Washing? check_workup->workup_ok adjust_workup Action: Back-extract Aqueous Layers. Ensure Complete Phase Separation. workup_ok->adjust_workup Yes workup_ok->end_node No adjust_workup->end_node

Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and brominating agent for this synthesis?

The most logical and common starting material is 1,3,5-trifluorobenzene . The standard brominating agent is elemental bromine (Br₂) , which provides the electrophilic bromine species in the presence of a catalyst.

Q2: Why is a Lewis acid catalyst necessary for this reaction?

A Lewis acid catalyst, such as FeBr₃, is essential because the benzene ring, especially one substituted with electron-withdrawing fluorine atoms, is not nucleophilic enough to react directly with Br₂.[4] The catalyst functions by accepting a lone pair of electrons from one of the bromine atoms in Br₂, polarizing the Br-Br bond. This creates a highly electrophilic bromine species (a "Br⁺" equivalent) that is readily attacked by the aromatic ring, initiating the substitution.[5][6]

Q3: How do the fluorine substituents on the benzene ring influence the bromination reaction?

The fluorine atoms have a dual effect:

  • Deactivating Effect: Due to their high electronegativity, the fluorine atoms withdraw electron density from the ring through the sigma bonds (inductive effect). This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This is why a catalyst and sometimes heat are required.

  • Directing Effect: Halogens are ortho, para-directors.[7] This is because they can donate a lone pair of electrons into the ring through resonance, which helps to stabilize the carbocation intermediate (the arenium ion) when attack occurs at the ortho or para positions. In 1,3,5-trifluorobenzene, all unsubstituted positions (2, 4, and 6) are ortho to two fluorine atoms, making them the sites of reaction. The first bromine adds to one of these positions. The second bromine then adds to one of the remaining equivalent positions (ortho and para to the first bromine), leading to the 2,4-dibromo product.

Q4: What safety precautions should I take when working with bromine and Lewis acids?

Both bromine and Lewis acids like FeBr₃ require strict safety protocols.

  • Bromine (Br₂): It is highly toxic, corrosive, and volatile. Always handle liquid bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching agent, such as a sodium thiosulfate or sodium bisulfite solution, readily available in case of a spill.

  • Lewis Acids (FeBr₃): Anhydrous Lewis acids are water-reactive and can release hydrogen bromide (HBr) gas, which is corrosive and a respiratory irritant. Handle them in a dry environment (e.g., a glove box or under an inert atmosphere) and away from moisture.

Optimized Experimental Protocol

This protocol is a representative procedure based on established chemical principles for electrophilic bromination.

Materials:

  • 1,3,5-Trifluorobenzene (1.0 eq)

  • Liquid Bromine (2.1 eq)

  • Iron Powder, fine mesh (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium Bisulfite (NaHSO₃) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an equalizing pressure addition funnel.

  • Initial Charge: Charge the flask with 1,3,5-trifluorobenzene (1.0 eq), iron powder (0.05 eq), and anhydrous DCM.

  • Bromine Addition: In the addition funnel, prepare a solution of liquid bromine (2.1 eq) in a small amount of anhydrous DCM.

  • Reaction: Begin stirring the flask contents. Add the bromine solution dropwise from the addition funnel to the flask over a period of 2-3 hours. The reaction is exothermic, and HBr gas will be evolved. Maintain the reaction temperature between 30-40°C using a water bath if necessary.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until GC/TLC analysis shows optimal conversion to the dibromo product.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous NaHSO₃ solution to quench any unreacted bromine. The red-brown color of bromine should dissipate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaHSO₃, saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation or silica gel chromatography to obtain pure this compound.

Summary of Recommended Reaction Parameters

ParameterRecommended ValueRationale
Substrate 1,3,5-TrifluorobenzeneCommercially available and direct precursor.
Brominating Agent Liquid Bromine (Br₂)Standard reagent for electrophilic bromination.
Catalyst Iron Powder or FeBr₃In situ generation or direct use of the required Lewis acid catalyst.
Molar Ratio (Br₂:Substrate) 2.1 : 1.0Slight excess of bromine to drive the reaction to the dibromo stage.
Molar Ratio (Catalyst:Substrate) 0.03 - 0.05 : 1.0Catalytic amounts are sufficient.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that helps control temperature.
Temperature 30 - 40 °CBalances reaction rate against selectivity.
Addition Time 2 - 4 hoursSlow addition minimizes over-bromination.
Typical Yield 60 - 75% (after purification)Dependent on optimization and purification efficiency.

References

Technical Support Center: Purification of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 2,4-Dibromo-1,3,5-trifluorobenzene from a typical reaction mixture. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing detailed, step-by-step solutions.

Issue 1: Presence of Unreacted 1,3,5-Trifluorobenzene in the Final Product

Symptoms:

  • A lower-than-expected boiling point of the distilled product.

  • The presence of a peak corresponding to 1,3,5-trifluorobenzene in GC-MS analysis.

  • ¹H NMR spectrum shows a triplet at ~6.8 ppm, characteristic of the starting material.

Root Cause Analysis: The presence of unreacted 1,3,5-trifluorobenzene indicates an incomplete bromination reaction. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) by moisture.

Resolution Protocol:

  • Aqueous Work-up: Begin by thoroughly washing the crude reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine and neutralize acidic byproducts. Follow this with a wash using a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove excess bromine, and finally, wash with brine to remove residual water.

  • Fractional Distillation: Due to the significant difference in boiling points between 1,3,5-trifluorobenzene (75-76 °C) and this compound (211 °C), fractional distillation is a highly effective purification method.

    • Apparatus: Assemble a fractional distillation apparatus with a Vigreux column of at least 20 cm in length to ensure adequate separation.

    • Procedure:

      • Carefully heat the crude mixture under atmospheric pressure.

      • Collect the initial fraction, which will be enriched in 1,3,5-trifluorobenzene, at a temperature range of 75-85 °C.

      • Once the temperature begins to rise more steeply, change the receiving flask.

      • Collect the desired this compound fraction at its boiling point of approximately 211 °C.

  • Purity Verification: Analyze the collected fractions by GC-MS to confirm the separation and purity of the final product.

Issue 2: Contamination with Monobrominated Intermediate (2-Bromo-1,3,5-trifluorobenzene)

Symptoms:

  • GC-MS analysis reveals a peak with a mass corresponding to the monobrominated species.

  • The boiling point of the product is slightly lower than the expected 211 °C.

Root Cause Analysis: The presence of the monobrominated intermediate suggests that the bromination reaction did not proceed to completion for the entire batch of starting material. This can be caused by a stoichiometric imbalance of bromine or a shortened reaction time.

Resolution Protocol:

  • Column Chromatography: For high-purity requirements, flash column chromatography is the recommended method for separating this compound from its monobrominated counterpart.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is ideal. The less polar this compound will elute before the slightly more polar monobrominated species.

    • Procedure:

      • Prepare a slurry of silica gel in the chosen eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the compounds with the mobile phase, collecting fractions.

      • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification of this compound

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Primary Purification Method cluster_3 High-Purity Purification cluster_4 Final Product Crude Crude Product (this compound, 1,3,5-trifluorobenzene, 2-Bromo-1,3,5-trifluorobenzene, Byproducts) Workup Aqueous Work-up (NaHCO3, Na2S2O3, Brine) Crude->Workup Quenching & Neutralization Distillation Fractional Distillation Workup->Distillation Removal of Volatiles Chromatography Column Chromatography Workup->Chromatography For High Purity Pure Pure this compound Distillation->Pure Purity >95% Chromatography->Pure Purity >99%

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis and purification of this compound?

While yields are highly dependent on the specific reaction conditions and scale, a well-optimized bromination of 1,3,5-trifluorobenzene followed by careful purification can typically result in yields ranging from 60% to 80%.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show a singlet in the aromatic region, confirming the symmetrical substitution pattern.

    • ¹³C NMR: Will provide information on the number of unique carbon environments.

    • ¹⁹F NMR: Will show two distinct fluorine environments.

  • Melting Point: The purified product should have a sharp melting point around 36-40 °C.

Q3: Is this compound stable for long-term storage?

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from direct sunlight.

Q4: What are the key safety precautions when working with this compound and its synthesis reagents?

  • Bromine: Highly corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids (e.g., AlCl₃, FeBr₃): Moisture-sensitive and can react violently with water. Handle in a dry environment.

  • This compound: While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Data Summary Table:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,3,5-Trifluorobenzene132.0875-76-5.5
2-Bromo-1,3,5-trifluorobenzene210.98~150N/A
This compound289.8821136-40

Technical Support Center: Synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dibromo-1,3,5-trifluorobenzene. This valuable intermediate is crucial for the development of advanced materials and pharmaceutical compounds. Its synthesis, typically achieved through the direct bromination of 1,3,5-trifluorobenzene, is a classic example of electrophilic aromatic substitution where precise control is paramount for achieving high yield and purity.

This guide is structured to provide direct, actionable solutions to common side reactions and experimental challenges encountered by researchers.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most frequent problems observed during the synthesis of this compound, providing insights into their chemical origins and step-by-step protocols for mitigation.

Q1: My reaction yields a significant amount of an isomeric impurity. How do I identify it and improve the regioselectivity for the 2,4-dibromo product?

Root Cause Analysis: The formation of isomeric byproducts is governed by the directing effects of the fluorine substituents on the benzene ring. Fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I effect), yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect)[1][2].

In 1,3,5-trifluorobenzene, all unsubstituted positions (2, 4, and 6) are electronically equivalent and activated for the first bromination. After the first bromine attaches (e.g., at C1, forming 1-bromo-2,4,6-trifluorobenzene), the directing effects for the second bromination become more complex. The desired 2,4-dibromo product forms when the second bromine adds ortho and para to the initial fluorine atoms. However, competing substitution can lead to other isomers.

The most common isomeric byproduct is 2,6-Dibromo-1,3,5-trifluorobenzene . This arises because the positions ortho to the first bromine atom (C2 and C6) are sterically hindered but still electronically activated.

Troubleshooting Protocol:

  • Temperature Control is Critical: Lowering the reaction temperature disfavors the formation of the sterically hindered 2,6-dibromo isomer. The activation energy for substitution at the more hindered positions is higher, so reducing thermal energy gives the electrophile more time to select the thermodynamically favored, less hindered positions.

    • Action: Maintain the reaction temperature between 0°C and 5°C during the addition of the brominating agent. Use an ice-salt bath for consistent cooling.

  • Choice of Brominating Agent and Catalyst: Highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid like FeBr₃) can be less selective.

    • Action: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. This can generate the Br⁺ electrophile in a more controlled manner. A patent for a similar synthesis highlights the importance of controlled addition of the brominating agent[3].

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the selectivity.

    • Action: Non-polar solvents like carbon tetrachloride or dichloromethane are often used. Some procedures report using a mixture of sulfuric acid and acetic acid, which can improve the solubility of the starting material and enhance regioselectivity[3].

  • Confirmation of Isomer Identity: Use ¹⁹F NMR or GC-MS to confirm the identity and ratio of the isomers. The symmetry of the molecules will result in distinct NMR spectra.

Q2: My final product contains unreacted 1-Bromo-2,4,6-trifluorobenzene. What causes incomplete bromination?

Root Cause Analysis: Incomplete reaction is typically a result of insufficient electrophile generation, deactivation of the catalyst, or suboptimal reaction time and temperature. The trifluorinated ring is already deactivated, and after the first bromination, it becomes even less reactive, requiring forcing conditions for the second substitution.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry and Quality:

    • Action: Ensure that at least two full equivalents of the brominating agent (e.g., Br₂) are used relative to the 1,3,5-trifluorobenzene starting material. Bromine should be fresh and dry, as moisture can quench the Lewis acid catalyst.

  • Catalyst Activity:

    • Action: Use anhydrous iron(III) bromide (FeBr₃) or generate it in situ by adding iron filings to the bromine. Ensure the catalyst is not exposed to atmospheric moisture before the reaction.

  • Reaction Time and Temperature:

    • Action: After the initial controlled addition of bromine at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours). Monitor the reaction progress by taking aliquots and analyzing them via GC. Gentle heating (e.g., 40-50°C) may be required to drive the second bromination to completion, but this must be balanced against the risk of side reactions[3][4].

Reaction Monitoring Workflow:

G cluster_0 Reaction Monitoring Protocol start Start Reaction aliquot Take Aliquot (e.g., every 2 hours) start->aliquot workup Quench, Wash, & Dry Sample aliquot->workup gc_analysis Analyze by GC-MS workup->gc_analysis decision Is Starting Material < 2%? gc_analysis->decision continue_rxn Continue Stirring (Consider gentle warming) decision->continue_rxn No end_rxn Proceed to Full Work-up decision->end_rxn Yes continue_rxn->aliquot G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br-Br Br-Br FeBr3 FeBr3 Br-Br->FeBr3 Lewis Acid Catalyst [Br-Br-FeBr3] [Br-Br-FeBr3] FeBr3->[Br-Br-FeBr3] Complex Formation Br+ Br+ [Br-Br-FeBr3]->Br+ Generates Electrophile TFB 1,3,5-Trifluorobenzene TFB->Br+ Arenium Arenium Ion (Resonance Stabilized) TFB->Arenium Rate-Determining Step Base [FeBr4]- Arenium->Base Product Brominated Product Arenium->Product Fast Step

References

Technical Support Center: Overcoming the Low Reactivity of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,4-Dibromo-1,3,5-trifluorobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this versatile but challenging building block. Its unique substitution pattern offers a gateway to complex, highly functionalized aromatic structures, yet its inherent low reactivity can be a significant experimental hurdle.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common experimental failures and offer field-proven solutions to drive your research forward.

Section 1: Understanding the Challenge: Core Reactivity Principles

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity.

Q1: Why is this compound so unreactive in common cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of powerful electronic and steric effects imposed by its halogen substituents.

  • Strong Inductive Effect: The three fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect) on the benzene ring. This effect significantly reduces the electron density of the aromatic system. In the context of palladium-catalyzed cross-coupling reactions, this deactivation makes the initial, rate-limiting oxidative addition step of a Pd(0) catalyst into the Carbon-Bromine (C-Br) bond thermodynamically less favorable.[1][2]

  • Steric Hindrance: The molecule is heavily substituted. The bromine atom at the C2 position is flanked by two fluorine atoms, while the bromine at C4 is adjacent to a fluorine and a hydrogen. This steric crowding can hinder the approach of bulky phosphine-ligated palladium catalysts to the C-Br bonds, further slowing the oxidative addition step.

  • Strong Carbon-Halogen Bonds: While C-Br bonds are typically reactive in cross-coupling, the overall electronic environment of this polyhalogenated ring can influence bond strength and reactivity.[3]

Caption: Factors contributing to the low reactivity of this compound.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during key synthetic transformations.

2.1 Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are essential for elaborating this scaffold. However, standard conditions often fail.

A2: This is a classic challenge. The low reactivity of the aryl bromide requires a highly active catalyst system and optimized conditions to overcome the high activation energy of the oxidative addition step.[1]

The Underlying Cause: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often not active enough to efficiently perform oxidative addition on this electron-poor substrate. Furthermore, an inappropriate choice of base can fail to activate the boronic acid effectively for the transmetalation step.[4]

Solutions & Protocols:

  • Switch to a More Active Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed for challenging substrates. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[5][6]

  • Optimize Base and Solvent: The choice of base is critical for the transmetalation step. Stronger bases or fluoride-based activators are often necessary. The solvent must be anhydrous and capable of solubilizing all components at elevated temperatures.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendation 1 (High-Activity)Recommendation 2 (Fluoride-Based)Justification
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosP(t-Bu)₃ or P(Cy)₃Bulky, electron-rich ligands that create a highly active catalytic center.[4][6]
Pd:Ligand Ratio 1:2 to 1:41:2Ensures full coordination and prevents catalyst decomposition.
Catalyst Loading 2-5 mol %2-5 mol %Higher loading may be needed for this unreactive substrate.
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)CsF or KF (3 equivalents)Strong inorganic bases are effective. Fluoride activates boronic acids differently and can be advantageous.[4]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Anhydrous THF or DioxaneAprotic solvents are standard; a small amount of water can aid with inorganic bases.
Temperature 80-110 °C80-110 °CHigher temperatures are necessary to overcome the activation barrier.

Step-by-Step Protocol (Recommendation 1):

  • To an oven-dried flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Purge the flask with Argon or Nitrogen for 15 minutes.

  • In a separate vial, pre-mix the Pd source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 5 mol %) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask, followed by the remaining solvent (toluene and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS. The reaction may require 12-24 hours.

Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

A3: Buchwald-Hartwig amination on this substrate is demanding for the same reasons as Suzuki coupling. The key is using a state-of-the-art catalyst system and a strong, non-nucleophilic base.[7][8]

The Underlying Cause: The C-N reductive elimination step can be slow, and catalyst deactivation is a common problem. The choice of base is critical; it must be strong enough to deprotonate the amine (or amine-Pd complex) but not so nucleophilic that it competes or degrades the catalyst.[6]

Solutions & Protocols:

  • Use a Third-Generation Buchwald Ligand: Ligands like BrettPhos or RuPhos are specifically designed for coupling unactivated aryl halides.

  • Employ a Strong, Hindered Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these reactions.[6]

  • Ensure Anhydrous and Anaerobic Conditions: Oxygen can rapidly deactivate the Pd(0) catalyst. Solvents must be rigorously dried.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationJustification
Pd Precatalyst BrettPhos Pd G3 or RuPhos Pd G3These are air-stable precatalysts that generate the active L-Pd(0) species reliably.[8]
Catalyst Loading 2-5 mol %Ensures a sufficient concentration of the active catalyst throughout the reaction.
Base NaOt-Bu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases that facilitate the deprotonation step without side reactions.[6]
Solvent Anhydrous Toluene or DioxaneHigh-boiling, aprotic solvents are ideal.
Temperature 100-120 °CHigh thermal energy is required to drive the reaction.

A4: The bromine at the C4 position is generally more reactive than the one at C2.

The Underlying Cause: The C2 bromine is sterically shielded by the two flanking fluorine atoms, making it less accessible to the palladium catalyst. The C4 position is less hindered. To achieve reaction at either position, a highly active catalyst is still required, and the copper co-catalyst is crucial.[9] Homocoupling of the alkyne (Glaser coupling) is a common side reaction that must be suppressed.[10]

Solutions & Protocols:

  • Use a Copper(I) Co-catalyst: CuI is essential for the Sonogashira mechanism, as it forms a copper acetylide intermediate that participates in the transmetalation step.[11][12]

  • Employ an Amine Base/Solvent: The amine (e.g., diisopropylamine or triethylamine) acts as both the base and often as a co-solvent.[11]

  • Suppress Homocoupling: Running the reaction under strictly anaerobic conditions and at the lowest effective temperature can minimize the formation of the alkyne dimer byproduct.[10]

Step-by-Step Protocol for Sonogashira Coupling:

  • To a flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-4 mol %), and CuI (4-8 mol %).

  • Purge the flask with Argon or Nitrogen.

  • Add anhydrous solvent (e.g., THF or Toluene) and the amine base (e.g., Diisopropylamine, 5.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C and monitor for the consumption of the starting material. Selective reaction at C4 is expected at lower temperatures. Driving the reaction to completion or reacting at C2 may require higher temperatures.

2.2 Metal-Halogen Exchange and Grignard Reagent Formation

When cross-coupling fails, converting the C-Br bond to a more reactive organometallic species is a powerful alternative strategy.

A5: Grignard reagent formation is notoriously sensitive to reaction conditions, especially with unreactive aryl halides.[13][14] The magnesium surface must be activated, and the entire system must be scrupulously free of water.

The Underlying Cause: A passivating layer of magnesium oxide on the surface of the magnesium metal prevents it from reacting with the aryl bromide.[15] Any trace of moisture will immediately quench the Grignard reagent as it forms.[13]

Solutions & Protocols:

  • Magnesium Activation: The magnesium turnings must be activated immediately before use. This can be done by crushing them under an inert atmosphere to expose a fresh surface or by using a small crystal of iodine or 1,2-dibromoethane as an initiator.

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. The solvent (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent.[14]

Step-by-Step Protocol for Grignard Formation:

  • Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a condenser and a dropping funnel, under an Argon atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion (5-10%) of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

  • Gently warm the flask or use a sonicator to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and bubbling at the magnesium surface.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1-2 hours to ensure full conversion.

G start Grignard reaction not starting? q1 Is glassware completely dry? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Flame-dry all glassware under vacuum/inert gas. a1_no->s1 q2 Is the solvent anhydrous? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Use freshly opened anhydrous solvent or distill from a drying agent. a2_no->s2 q3 Was the Mg activated? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Add an iodine crystal, crush Mg, or add 1,2-dibromoethane. a3_no->s3 s4 Apply gentle heat or sonicate to initiate the reaction. a3_yes->s4 s1->q2 s2->q3 s3->s4 end_node Reaction should initiate. s4->end_node

Caption: Troubleshooting decision tree for Grignard reaction initiation.

A6: Bromine-lithium exchange is an excellent alternative to Grignard formation and is often faster and more reliable, provided the correct conditions are used.

The Underlying Cause: The reaction is highly dependent on temperature and the choice of alkyllithium reagent. Using n-BuLi at temperatures that are too high can lead to side reactions, including lithiation at the C-H position ortho to a fluorine atom.[16] tert-BuLi is often more effective for Br/Li exchange at low temperatures.

Solutions & Protocols:

  • Low Temperature is Critical: The exchange must be performed at very low temperatures (-78 °C to -90 °C) to prevent side reactions and ensure regioselectivity.[17]

  • Choice of Alkyllithium: tert-Butyllithium (t-BuLi) is often superior to n-Butyllithium (n-BuLi) for Br/Li exchange on electron-deficient arenes. Two equivalents of t-BuLi are sometimes used; the first performs the exchange, and the second is consumed by the t-BuBr byproduct.

  • Regioselectivity: The exchange will preferentially occur at the more sterically accessible C4 position before the C2 position.

Step-by-Step Protocol for Br/Li Exchange:

  • Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.0-1.1 equivalents for mono-exchange) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • The resulting aryllithium species is now ready to be quenched with an electrophile.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving 2,4-Dibromo-1,3,5-trifluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this challenging substrate.

Section 1: Foundational Principles & Initial Catalyst Design

This section addresses the fundamental considerations for designing a successful cross-coupling reaction with this compound.

Q1: Why is this compound considered a "challenging" substrate?

A1: The difficulty arises from a combination of electronic and structural factors:

  • Electron-Deficient Arene Core: The three strongly electron-withdrawing fluorine atoms significantly reduce the electron density of the benzene ring. This makes the crucial first step in many catalytic cycles—oxidative addition of the C-Br bond to the Pd(0) center—energetically more demanding and often the rate-limiting step.[1] Electron-deficient halides almost always require more reactive catalyst systems compared to their electron-rich or neutral counterparts.[2]

  • Two Potential Reaction Sites: The presence of two C-Br bonds at the C2 and C4 positions introduces the challenge of regioselectivity . Achieving selective mono-arylation at one position without forming mixtures of isomers or the di-substituted product requires careful catalyst and condition selection. The inherent reactivity of halogens in palladium-catalyzed reactions follows the order I > Br > Cl, making both bromine atoms the primary reactive sites over the C-F bonds.[3][4]

  • Potential for Side Reactions: Highly active catalyst systems, which are often necessary to overcome the electron deficiency, can sometimes promote side reactions like hydrodehalogenation (replacement of -Br with -H), especially if sources of hydrogen (like moisture or certain reagents) are present.[5][6]

Q2: What are the essential components of a palladium catalyst system for this substrate, and what is the rationale for their selection?

A2: A successful catalyst system is more than just the palladium source; it's a synergistic combination of four key components. The logic for selecting each is outlined below.

  • Palladium Precatalyst: This is the source of the active palladium(0) species. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable precatalysts are highly recommended for reproducibility. These complexes, often featuring a biarylphosphine ligand already incorporated (e.g., Buchwald G3 or G4 precatalysts), ensure reliable and rapid generation of the active, monoligated L-Pd(0) catalyst in solution.[7][8]

  • Ligand: This is the most critical choice. To overcome the challenge of a slow oxidative addition with an electron-deficient substrate, the ligand must be both electron-rich and sterically bulky .[9][10]

    • Electron-richness increases the electron density on the palladium center, making it a better nucleophile to attack the C-Br bond.

    • Steric bulk promotes the formation of highly reactive, 12-electron monoligated palladium complexes, [L-Pd(0)], which are known to undergo oxidative addition much faster than their multi-ligated counterparts.[10][11]

    • Recommended Ligand Classes: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[10][12]

  • Base: The base plays multiple roles in the catalytic cycle, including activating the coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig or forming a boronate salt in Suzuki coupling) and facilitating the regeneration of the Pd(0) catalyst.[12][13] The choice is highly dependent on the specific reaction (see Section 2).

  • Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, degassed solvents are mandatory, as oxygen can deactivate the Pd(0) catalyst.[5] Common choices include toluene, dioxane, and THF.

G cluster_system Catalyst System Components cluster_cycle Catalytic Cycle precatalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, G3-Precatalyst) active_catalyst Active L-Pd(0) Species precatalyst->active_catalyst Activation ligand Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) ligand->active_catalyst Activation base Base (e.g., K₃PO₄, NaOtBu) cycle_core Oxidative Addition Transmetalation Reductive Elimination base->cycle_core Facilitate Steps solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) solvent->cycle_core Facilitate Steps active_catalyst->cycle_core Enters Cycle cycle_core->active_catalyst Regeneration caption Core components of the Pd-catalyzed cross-coupling system.

Fig. 1: Core components of the Pd-catalyzed cross-coupling system.

Section 2: Catalyst Selection for Specific Transformations

The optimal catalyst system is highly dependent on the desired coupling reaction. The following table provides robust starting points for common transformations.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or SPhos G3 (2%)SPhos (4%) or NoneK₃PO₄ (2.0)Toluene/H₂O (10:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) or RuPhos G3 (2%)RuPhos (2-4%) or NoneNaOtBu (1.2-1.5)Toluene or Dioxane80-110
Sonogashira (Cu-free) Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Dioxane60-100

Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.

Q3: What is the recommended starting point for a Suzuki-Miyaura coupling with a boronic acid?

A3: For a Suzuki-Miyaura coupling, a combination of a palladium source with a bulky biaryl phosphine ligand is highly effective.[12]

  • Catalyst System: A robust starting point is Pd(OAc)₂ with SPhos or a pre-formed SPhos precatalyst (e.g., SPhos G3). SPhos is an excellent ligand for coupling electron-deficient aryl bromides.

  • Base: K₃PO₄ is a good general-purpose base that is strong enough to facilitate transmetalation without being overly harsh on sensitive functional groups.[14] For more challenging couplings, Cs₂CO₃ can be used.

  • Solvent: A biphasic mixture of an organic solvent like Toluene or Dioxane with a small amount of water is often used to aid in dissolving the inorganic base and facilitating the catalytic cycle.[15]

Q4: Which catalyst systems are effective for a Buchwald-Hartwig amination?

A4: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and a highly active catalyst to form the C-N bond.

  • Catalyst System: A combination of Pd₂(dba)₃ with a ligand like RuPhos or BrettPhos is a state-of-the-art choice. These ligands are specifically designed to promote both the challenging oxidative addition and the final C-N reductive elimination step.[7][16] Using the corresponding G3 precatalyst (e.g., RuPhos G3) is a reliable alternative.

  • Base: A strong, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[17] Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

  • Solvent: Anhydrous Toluene or Dioxane are the solvents of choice.

Q5: How should I approach a Sonogashira coupling with a terminal alkyne?

A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[18]

  • Catalyst System: A palladium source with a bulky, electron-rich phosphine ligand is again recommended. The Pd(OAc)₂/SPhos system is a good starting point.

  • Base: An inorganic base like Cs₂CO₃ or K₃PO₄ is often sufficient to deprotonate the terminal alkyne without the need for an amine base/solvent.

  • Solvent: Anhydrous Dioxane or Toluene is suitable. The reaction can often be run at lower temperatures than Suzuki or Buchwald-Hartwig couplings.[19]

Section 3: The Critical Challenge - Controlling Regioselectivity

Achieving selective mono-substitution is arguably the most significant challenge with this substrate.

Q6: How can I achieve selective mono-coupling at either the C2 or C4 position?

A6: Achieving high regioselectivity requires exploiting the subtle steric and electronic differences between the C2-Br and C4-Br positions. There is no universal "off-the-shelf" solution; an experimental screening approach is necessary. The C4 position is generally expected to be more reactive due to lower steric hindrance.

The following workflow provides a logical approach to optimizing for regioselectivity.

G start Start: Goal is Mono-substitution initial_cond Run initial screen using standard conditions (e.g., Pd/SPhos, K₃PO₄, 80°C) start->initial_cond analyze Analyze C2:C4 product ratio (GC-MS or ¹⁹F NMR) initial_cond->analyze c4_major Is C4 the major product? analyze->c4_major c4_ok Is selectivity > 95:5? c4_major->c4_ok Yes mixture Significant mixture observed c4_major->mixture No optimize_c4 Optimize for C4: - Use a bulkier ligand (e.g., XPhos) - Lower reaction temperature - Shorten reaction time c4_ok->optimize_c4 No success Success: Desired Regioisomer Achieved c4_ok->success Yes optimize_c4->analyze optimize_c2 Attempt to favor C2: - Screen different ligand classes (e.g., NHCs, different phosphines) - Investigate solvent effects mixture->optimize_c2 optimize_c2->analyze

References

Technical Support Center: Purification of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-1,3,5-trifluorobenzene (CAS No. 363-69-9). This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this versatile building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your critical applications.

Mandatory Safety Briefing

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1][2][3] This compound is a halogenated aromatic substance and requires careful handling to avoid exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (dispose of contaminated gloves properly), and a lab coat.[1]

  • Engineering Controls: Handle the compound in a well-ventilated laboratory fume hood to prevent inhalation of vapors or mists.[1][4]

  • First Aid: In case of contact, rinse eyes thoroughly with water for at least 15 minutes and wash skin with soap and plenty of water.[1][3] If inhaled, move the person to fresh air.[1] Seek medical attention if any symptoms persist.

  • Spills: In case of a spill, soak up the material with an inert absorbent and dispose of it as hazardous waste in a suitable, closed container.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound can vary depending on the synthetic route. However, typical impurities arise from the bromination of 1,3,5-trifluorobenzene. These often include:

  • Isomeric Impurities: Other dibromotrifluorobenzene isomers, such as 1,3-Dibromo-2,4,6-trifluorobenzene. The formation of various isomers is a common issue in electrophilic aromatic substitution reactions.[5]

  • Poly-brominated Species: Over-bromination can lead to the formation of tribromotrifluorobenzene byproducts.[5][6]

  • Mono-brominated Species: Incomplete reactions can leave residual 1-Bromo-2,4,6-trifluorobenzene or other monobrominated isomers.[7]

  • Residual Starting Material: Unreacted 1,3,5-trifluorobenzene.

  • Reaction Byproducts: Residual acids or catalysts from the synthesis process.[5][8]

Impurity Type Likely Chemical Species Typical Origin
Isomeric1,3-Dibromo-2,4,6-trifluorobenzeneLack of complete regioselectivity during bromination.[5]
Over-reactedTribromotrifluorobenzenesExcess brominating agent or harsh reaction conditions.[6]
Under-reacted1-Bromo-2,4,6-trifluorobenzeneInsufficient brominating agent or incomplete reaction.[7]
Starting Material1,3,5-TrifluorobenzeneIncomplete reaction.
Process-RelatedResidual acid (e.g., HBr), catalysts (e.g., FeBr₃)Incomplete quenching and workup after synthesis.[8]

Q2: Which analytical method is best for assessing the purity of my sample?

A2: A combination of methods provides the most comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile organic impurities, such as isomers and other brominated species.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying non-volatile impurities and assessing the primary purity of the compound against a reference standard.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides an absolute measure of purity without the need for a specific reference standard of the target compound, making it a powerful tool for certifying purity.[11]

Q3: Which purification technique should I choose?

A3: The choice depends on the nature of the impurities and the required final purity.

  • For removing ionic impurities, acids, and residual bromine , a simple aqueous wash is effective.

  • For removing small amounts of closely related structural isomers or colored impurities from a solid sample, recrystallization is often sufficient.[12]

  • For achieving the highest purity (>99.5%) or for separating complex mixtures of isomers, flash column chromatography is the most powerful technique.[13][14]

Purification Workflow Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial sample analysis.

G start Start: Commercial This compound check_purity Initial Purity Analysis (GC-MS or HPLC) start->check_purity decision Purity > 98%? check_purity->decision is_colored Sample Discolored? decision->is_colored  Yes column_chrom Flash Column Chromatography decision->column_chrom  No (Isomeric Impurities Present) wash Aqueous Wash (NaOH / Na₂S₂O₃) is_colored->wash  Yes recrystallize Recrystallization is_colored->recrystallize  No wash->recrystallize final_purity Final Purity Analysis recrystallize->final_purity column_chrom->final_purity end_product Purified Product final_purity->end_product

Caption: Decision tree for purification of this compound.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q: My starting material is a yellow or brownish solid. How do I remove the color?

A: Discoloration is often due to residual bromine or acidic impurities from the synthesis. A simple aqueous workup is highly effective.

  • Causality: Halogenated aromatics can be prone to slight degradation, and residual acidic catalysts or elemental bromine (a common reactant) can cause a yellow or brown hue. A basic wash neutralizes acids, while a reducing agent like sodium thiosulfate or sodium bisulfite quenches excess bromine.[8]

  • Solution:

    • Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with a 5% sodium hydroxide (NaOH) solution, water, a 10% sodium thiosulfate (Na₂S₂O₃) solution, and finally with brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be significantly less colored and can be further purified by recrystallization.

Q: I performed a recrystallization, but the compound "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling rate is too fast.

  • Causality: The solubility of a compound is temperature-dependent. If the boiling point of the chosen solvent is too high, or if the solution is cooled too rapidly, the molecules don't have time to orient themselves into a crystal lattice. The presence of impurities can also disrupt crystal formation.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (a few mL at a time) to decrease the saturation level.[12]

    • Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

    • Add a seed crystal from a previous successful crystallization if available.

Q: My GC-MS analysis shows isomeric impurities that co-elute or are poorly resolved from the main peak after recrystallization. How can I separate them?

A: Recrystallization is often ineffective at separating closely related isomers. Flash column chromatography is the preferred method for this challenge due to its higher resolving power.

  • Causality: Isomers often have very similar polarities and crystal packing abilities, making separation by simple crystallization difficult. The differential adsorption of compounds to a stationary phase (like silica gel) in column chromatography allows for their separation.[14]

  • Solution: Develop a flash column chromatography method.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the recommended starting point.[16]

    • Mobile Phase Selection: The key is to find a solvent system that provides a target compound Rf (retention factor) of ~0.2-0.4 on a TLC plate.[16] For this compound, a non-polar solvent system is required. Start with a mixture of Hexane and Ethyl Acetate (e.g., 98:2 ratio) or Hexane and Dichloromethane.[14][17]

    • See Protocol 2 for a detailed methodology.

Technique Comparison Resolving Power Scalability Best For Removing
Aqueous Wash NoneHighAcids, bases, salts, water-soluble impurities
Recrystallization Low to ModerateHighImpurities with significantly different solubility
Column Chromatography HighLow to ModerateIsomers, closely related compounds, baseline impurities

Q: I'm running a column, but my compound is streaking on the TLC plate and I'm getting low recovery. What should I do?

A: Streaking and low recovery from a silica gel column can indicate compound instability on the acidic silica surface or the use of an inappropriate solvent.

  • Causality: The silica gel surface is acidic and can sometimes cause decomposition of sensitive compounds, particularly halogenated ones.[16] Streaking can also occur if the compound is not fully soluble in the mobile phase or if the column is overloaded.

  • Troubleshooting Flowchart:

G start Problem: Streaking or Low Recovery on Column check_loading Was column overloaded? (>1:30 sample:silica ratio) start->check_loading check_stability Is compound degrading on silica? (Spot on TLC, wait 30 min, re-run) start->check_stability check_solvent Is compound fully soluble in mobile phase? start->check_solvent solution_loading Reduce sample load. check_loading->solution_loading Yes solution_stability 1. Use neutral alumina instead of silica. 2. Add ~0.5% triethylamine to eluent. check_stability->solution_stability Yes solution_solvent Increase polarity of loading and mobile phase slightly. check_solvent->solution_solvent No

References

Technical Support Center: A-Z Guide to Preventing Debromination of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of 2,4-Dibromo-1,3,5-trifluorobenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted debromination. Here, we will dissect the root causes of this common side reaction and provide actionable, field-proven troubleshooting strategies to ensure the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to debromination?

A1: The reactivity of this compound is a delicate balance of electronic and steric effects. The trifluorobenzene core is highly electron-deficient due to the strong inductive effect of the fluorine atoms.[1][2] This electron deficiency makes the carbon-bromine bonds more susceptible to certain reactions. In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, this can lead to a competing side reaction known as hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom.[3][4] This process is often facilitated by the catalyst system itself or by components of the reaction mixture that can act as hydride donors.[3]

Q2: Are both bromine atoms on this compound equally likely to be removed?

A2: Not necessarily. The bromine at the 4-position is flanked by two fluorine atoms, while the bromine at the 2-position is adjacent to one fluorine and one hydrogen. This difference in the local electronic environment can lead to differential reactivity. The precise selectivity can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base. Careful optimization is often required to achieve selective coupling at one position while preserving the other bromine for subsequent transformations.

Q3: Besides palladium-catalyzed reactions, are there other conditions that can cause debromination?

A3: Yes, debromination is not exclusive to cross-coupling reactions. Reductive conditions, in general, can lead to the cleavage of the carbon-bromine bond.[5][6] This can include certain hydrogenation conditions, the presence of strong reducing agents, or even photolytic conditions.[5][7] It is crucial to consider the overall chemical environment and potential side reactions when planning a synthetic route involving this molecule.

Troubleshooting Guide: Minimizing Debromination in Cross-Coupling Reactions

Here, we address specific issues you might encounter during your experiments and provide targeted solutions.

Problem 1: Significant formation of mono-bromo and/or fully debrominated byproducts in my Suzuki-Miyaura coupling reaction.

This is a classic case of the rate of debromination competing with or even outpacing the rate of the desired cross-coupling. Let's break down the potential culprits and their solutions.

The nature of the palladium catalyst and its coordinating ligand is paramount in dictating the reaction pathway.[3]

  • Explanation: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[8][9] Debromination can occur as a competing pathway at various stages. For instance, after oxidative addition, the resulting arylpalladium(II) intermediate can react with a hydride source instead of the boronic acid. The choice of ligand influences the steric and electronic properties of the palladium center, which in turn affects the relative rates of these competing reactions.[10]

  • Solutions:

    • Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands can promote the desired reductive elimination of the coupled product over the debromination pathway.[4] N-heterocyclic carbene (NHC) ligands can also be effective.[11]

    • Catalyst Precursor: Utilize a pre-catalyst that readily forms the active Pd(0) species. This can sometimes lead to more controlled and efficient catalysis.

The base is not just a passive component; it plays a critical role in the transmetalation step and can be a source of the undesired hydride species.[8][12][13]

  • Explanation: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors.[3] For example, alkoxide bases can undergo β-hydride elimination to produce a hydride that can participate in the debromination process.

  • Solutions:

    • Base Optimization: Avoid strong alkoxide bases if possible. Instead, try weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][14] These bases are generally less prone to generating hydride species.

    • Anhydrous Conditions: If your substrates are not sensitive to water, using an anhydrous base like K₃PO₄ can be beneficial.

The reaction environment can either favor or hinder the debromination side reaction.

  • Explanation: Protic solvents (e.g., alcohols) can serve as a source of protons or hydrides, potentially facilitating debromination.[3][4] High reaction temperatures and prolonged reaction times can also increase the likelihood of side reactions.[3] Some solvents like dioxane and DMF have been observed to promote more dehalogenation than solvents like toluene.[15]

  • Solutions:

    • Solvent Change: Use aprotic solvents such as dioxane, THF, or toluene.[4]

    • Temperature Screening: Carefully screen a range of temperatures. While higher temperatures can increase the reaction rate, they might disproportionately accelerate the debromination. Finding the optimal temperature where the desired coupling proceeds efficiently with minimal side products is key.

    • Microwave Irradiation: For some systems, using a microwave reactor can accelerate the desired reaction kinetics sufficiently to outcompete the debromination pathway.[15][16][17]

Problem 2: My Stille coupling reaction is sluggish and yields mainly the debrominated starting material.

Similar to the Suzuki coupling, debromination in Stille reactions is a common hurdle. The mechanism also involves oxidative addition, transmetalation, and reductive elimination.[18][19][20]

If the transmetalation step is slow, the arylpalladium(II) intermediate has a longer lifetime, increasing the probability of undergoing a side reaction like debromination.

  • Explanation: The transfer of the organic group from the organotin reagent to the palladium center can be the rate-limiting step.

  • Solutions:

    • Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the transmetalation step.[21]

    • Fluoride Source: The use of a fluoride source, such as cesium fluoride (CsF), can also promote the Stille coupling.[21]

The principles for catalyst and ligand selection in Stille coupling mirror those for Suzuki coupling when aiming to suppress debromination.

  • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates and can sometimes favor debromination.[15]

  • Solutions:

    • Ligand Screening: Experiment with bulkier and more electron-donating ligands, such as P(t-Bu)₃ or dppf.[15] These can help to accelerate the reductive elimination step relative to debromination.

    • Alternative Catalysts: Consider using more modern and efficient palladium catalysts or pre-catalysts that are known to be effective for challenging substrates.

As with Suzuki coupling, the choice of solvent can significantly impact the outcome of a Stille reaction.

  • Explanation: Solvents like dioxane and DMF have been anecdotally reported to lead to more dehalogenation in some Stille couplings compared to less coordinating solvents like toluene.[15]

  • Solutions:

    • Solvent Optimization: If you are observing significant debromination in a solvent like dioxane, consider switching to toluene.

Data Presentation: Recommended Starting Conditions to Minimize Debromination

ParameterSuzuki Coupling RecommendationStille Coupling RecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃Often provides a good balance of reactivity and stability.
Ligand SPhos, XPhos, or P(t-Bu)₃P(t-Bu)₃ or dppfBulky, electron-rich ligands promote reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃N/A (typically no base required)Weaker, non-nucleophilic bases are less likely to be a hydride source.[4]
Solvent Toluene or DioxaneTolueneAprotic solvents are preferred. Toluene may be superior to dioxane in some cases.[4][15]
Temperature 80-110 °C (start with lower end)80-110 °COptimize to find the sweet spot between reaction rate and side product formation.
Additives N/ACuI (catalytic amount)Can accelerate the transmetalation step.[21]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Problem: Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the point at which the undesired debromination pathway can diverge.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation (R-M) ArPdBr->Transmetal Debrom Hydrodehalogenation ([H]⁻ Source) ArPdBr->Debrom ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Coupled Ar-R (Desired Product) RedElim->Coupled DebromProd Ar-H (Byproduct) Debrom->DebromProd

Caption: Catalytic cycle showing the desired coupling pathway and the competing debromination side reaction.

References

Technical Support Center: Temperature Control in Reactions with 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Dibromo-1,3,5-trifluorobenzene. The focus is on the critical parameter of temperature control across common synthetic transformations. The question-and-answer format directly addresses potential issues, explaining the causality behind experimental choices to ensure procedural success and safety.

Part 1: Frequently Asked Questions (FAQs) - Compound Stability and Handling

Q1: What are the basic thermal properties of this compound?

This compound is a solid or semi-solid material at room temperature.[1] It has a reported boiling point of 85-90 °C at 20 Torr.[2] Like many polyhalogenated aromatic compounds, it is thermally stable under standard laboratory conditions. However, its reactivity in the presence of strong bases or organometallic reagents is highly temperature-dependent.

Q2: Are there any inherent thermal hazards associated with the starting material itself?

Under normal storage conditions (2-8°C, sealed in a dry environment), this compound does not pose significant thermal hazards.[1] The primary concerns arise during reactions, particularly with highly reactive organometallic reagents, which can generate significant exotherms. The high stability of the related 1,3,5-trifluorobenzene structure suggests the core ring is robust.[3]

Part 2: Troubleshooting Guides for Key Synthetic Transformations

This section addresses specific, temperature-related issues encountered during common reactions involving this compound.

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for generating functionalized organolithium species, but it is notoriously sensitive to temperature. The reaction is extremely fast and often highly exothermic.[4][5][6]

Q1: My reaction mixture turns dark brown or black immediately upon adding n-butyllithium (n-BuLi), and I get a low yield of my desired product. What is happening?

This is a classic sign of thermal decomposition. The aryllithium intermediate formed from this compound is highly reactive and unstable at elevated temperatures.

  • Causality: The reaction's exotherm is likely causing localized "hot spots" where the temperature rises significantly above the recommended cryogenic range. At temperatures above approximately -60°C, the aryllithium intermediate can rapidly decompose or react with the solvent (e.g., THF) or the alkyl halide byproduct (e.g., butyl bromide).

  • Troubleshooting Protocol:

    • Pre-cool Rigorously: Ensure your reaction flask is submerged in a cryo-bath (e.g., dry ice/acetone or a cryocooler) and the internal solvent temperature is stable at -78°C before adding any n-BuLi.

    • Control Addition Rate: Add the n-BuLi solution dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling bath to dissipate the heat generated from the reaction.

    • Monitor Internal Temperature: Use a low-temperature thermometer or thermocouple probe placed directly in the reaction mixture (not just in the bath) to get an accurate reading of the internal temperature. The internal temperature should not rise by more than a few degrees during the addition.

    • Ensure Efficient Stirring: Vigorous stirring is essential to quickly disperse the added n-BuLi and prevent localized heat buildup.

Q2: I'm trying to perform a selective mono-lithiation, but I'm seeing byproducts from a second lithiation or other side reactions. How can temperature control help?

Achieving selectivity in polyhalogenated systems is a challenge where temperature is your primary control lever. Lithium-halogen exchange rates follow the trend I > Br > Cl.[6] While both bromine atoms on your substrate are reactive, precise temperature control can help favor mono-substitution.

  • Causality: While the electronic environment of the two bromine atoms is different, running the reaction even slightly warmer than necessary can provide enough energy to overcome the activation barrier for the second, less favorable exchange.

  • Troubleshooting Protocol:

    • Lower the Temperature: Attempt the reaction at a lower temperature, such as -90°C or -100°C (using a dry ice/acetonitrile bath or a cryocooler). This can increase the kinetic selectivity between the two bromine sites.

    • Use Stoichiometric Control: Use slightly less than one equivalent of n-BuLi (e.g., 0.95 eq) to ensure the aryl bromide is not the limiting reagent.

    • Inverse Addition: Consider adding the substrate solution slowly to the n-BuLi solution at -78°C. This "inverse addition" keeps the concentration of the highly reactive aryllithium species low, which can sometimes suppress side reactions.[7]

Workflow: Troubleshooting a Failed Lithiation Reaction

Caption: A decision tree for troubleshooting common temperature-related failures in lithiation reactions.

Grignard Reagent Formation

Grignard reagent formation is an interfacial reaction on the surface of magnesium metal. It is often characterized by an induction period followed by a potentially vigorous exotherm.

Q1: My Grignard reaction is difficult to initiate. When it finally starts, it boils too violently to control.

This is a very common problem. The induction period is due to a passivating layer (usually magnesium oxide) on the surface of the magnesium turnings. Once the reaction breaches this layer, the fresh, highly reactive magnesium surface is exposed, and the reaction rate accelerates dramatically.

  • Causality: The buildup of unreacted dibromobenzene in the solvent during the induction period provides a large amount of fuel for the reaction once it initiates, leading to a dangerous and uncontrolled exotherm.

  • Troubleshooting Protocol:

    • Magnesium Activation: Before adding the bulk of your substrate, activate the magnesium. Add a small portion of the substrate solution along with an initiator like a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm this small mixture until you observe the characteristic bubbling and cloudiness of Grignard formation.[8]

    • Maintain Gentle Reflux: Once the reaction is initiated, begin the slow, dropwise addition of the remaining substrate solution at a rate that maintains a gentle, controllable reflux. Do not add it all at once.

    • Have Cooling Ready: Keep an ice-water bath on standby. If the reflux becomes too vigorous, you can raise the bath to temporarily slow the reaction. The goal is steady, not runaway, reflux.

Q2: My primary byproduct seems to be from Wurtz coupling. How can I use temperature to minimize this?

Wurtz coupling is a side reaction where the newly formed Grignard reagent attacks a molecule of the starting alkyl halide.[9] This is more prevalent with bromides than chlorides and can be exacerbated by high temperatures.

  • Causality: Higher reaction temperatures increase the rate of all reactions, including the undesired Wurtz coupling. Maintaining the lowest possible temperature that still allows for a reasonable rate of Grignard formation is key.

  • Troubleshooting Protocol:

    • Avoid Excessive Heat: Do not heat the reaction mixture beyond what is necessary for a gentle reflux. For some reactive halides, the reaction exotherm itself is sufficient to maintain the reaction without external heating.

    • Slow Addition: As with lithiation, slow addition of the halide is crucial. This keeps the instantaneous concentration of the halide low, minimizing the chance of a Grignard molecule reacting with it instead of with the magnesium surface.

    • Consider Low-Temperature Methods: For highly sensitive substrates, consider forming the Grignard reagent at lower temperatures (e.g., -40°C to -78°C) using highly activated Rieke Magnesium.[10][11] This method allows for rapid oxidative addition at temperatures where side reactions are significantly suppressed.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is generally more thermally robust than organolithium or Grignard reactions, but temperature is still a critical parameter for optimizing yield, reaction time, and purity.

Q1: My Suzuki coupling is very slow. Can I simply increase the temperature to speed it up?

While increasing temperature often accelerates the reaction, it comes with significant risks and trade-offs.

  • Causality: The Suzuki coupling catalytic cycle involves several steps (oxidative addition, transmetalation, reductive elimination). While higher temperatures can increase the rate of these steps, they can also lead to catalyst decomposition (forming inactive palladium black), debromination of the starting material, or undesired side reactions of the boronic acid coupling partner.[12][13]

  • Troubleshooting Protocol:

    • Systematic Optimization: Instead of a large temperature jump, increase the temperature incrementally (e.g., from 80°C to 90°C, then 100°C) and monitor the reaction by TLC or LC-MS. This allows you to find the "sweet spot" that maximizes reaction rate before catalyst degradation becomes a major issue.

    • Check Other Parameters First: Before increasing temperature, ensure other parameters are optimal. Is your base appropriate? Is your solvent degassed? Is the catalyst/ligand combination correct for this type of electron-poor aryl bromide?

    • Consider a More Active Catalyst: If high temperatures are still required, consider switching to a more thermally stable and active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are designed for challenging couplings.

Diagram: Temperature Effects on Reaction Pathways

G cluster_low_temp Optimal Temperature Zone (e.g., -78°C for Lithiation) cluster_high_temp High Temperature Zone (> -60°C for Lithiation) A Starting Material (Ar-Br) + Reagent B Desired Intermediate (Ar-Li) A->B Controlled Exotherm F Desired Product B->F Quench with Electrophile C Starting Material (Ar-Br) + Reagent D Decomposition Products C->D Runaway Exotherm E Side Products (e.g., Solvent Attack) C->E

Caption: Relationship between temperature and reaction outcomes in organometallic reactions.

Part 3: Data Summary & Protocols

Recommended Temperature Ranges

The optimal temperature is highly dependent on the specific reaction, solvent, and reagents used. This table provides general guidelines for reactions with this compound.

Reaction TypeReagentSolventRecommended Temperature RangeKey Considerations
Lithium-Halogen Exchange n-BuLi, s-BuLi, t-BuLiTHF, Diethyl Ether-100°C to -70°CHighly exothermic; strict cryogenic control is mandatory.[4]
Grignard Formation Mg turningsTHF, Diethyl Ether25°C to 65°C (Reflux)Control initiation exotherm; maintain gentle reflux.[14]
Low-Temp Grignard Rieke Mg (activated)THF-78°C to -40°CFor sensitive substrates; minimizes side reactions.[10][11]
Suzuki-Miyaura Coupling Arylboronic Acid / Pd CatalystDioxane/H₂O, Toluene80°C to 110°CBalance reaction rate against catalyst decomposition.[13]
Experimental Protocol: Cryogenic Lithium-Halogen Exchange

This protocol describes the formation of a mono-lithiated species from this compound followed by quenching with an electrophile.

Safety Note: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.[15]

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous THF.

  • Initial Cooling: Place the reaction flask in a dry ice/acetone bath and allow the solvent to cool to an internal temperature of -78°C with vigorous stirring.

  • Reagent Addition: Draw n-Butyllithium (0.98 eq) into a syringe. Set up the syringe on a syringe pump. Pierce the septum of the reaction flask with the syringe needle, ensuring the needle tip is below the surface of the solvent.

  • Controlled Lithiation: Add the n-BuLi solution via the syringe pump over 45 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stirring: After the addition is complete, allow the reaction to stir at -78°C for an additional 30 minutes.

  • Electrophile Quench: Add the electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise at -78°C. Ensure the temperature does not rise significantly during this addition.

  • Warming and Quench: After stirring for 1-2 hours at -78°C, remove the cooling bath and allow the reaction to warm slowly to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Proceed with standard aqueous workup and extraction.

References

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of highly substituted aromatic compounds is paramount. 2,4-Dibromo-1,3,5-trifluorobenzene (C₆HBr₂F₃) presents a unique analytical challenge due to the complex interplay of its halogen substituents. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, outlines a comprehensive spectroscopic workflow for its characterization, and compares the utility of NMR with alternative analytical techniques.

The Analytical Puzzle: Predicting the ¹H NMR Spectrum

The structure of this compound, with a single proton on the aromatic ring, leads to a deceptively simple yet informative ¹H NMR spectrum.[1][2] The chemical shift and multiplicity of this lone proton are governed by the electronic effects and nuclear spins of the adjacent fluorine and bromine atoms.

Expected Chemical Shift: The proton at position 6 is flanked by two fluorine atoms in the ortho positions and a bromine atom in the para position. Both fluorine and bromine are electronegative, leading to a deshielding effect and a downfield chemical shift for the proton. The cumulative effect of the three fluorine and two bromine atoms is expected to place the proton resonance in the aromatic region, likely between δ 7.0 and 8.0 ppm.

Expected Multiplicity: The proton will couple with the two adjacent fluorine atoms (at C1 and C3) and the more distant fluorine atom (at C5).

  • Ortho H-F coupling (³JHF): The coupling to the two ortho fluorine atoms will result in a triplet. Typical ³JHF coupling constants in aromatic systems range from 2 to 15 Hz.[3]

  • Para H-F coupling (⁵JHF): A smaller, long-range coupling to the para fluorine atom may also be observed, which could further split the triplet into a triplet of doublets. However, this coupling might not be resolved in a standard ¹H NMR spectrum.

Therefore, the expected ¹H NMR spectrum of this compound is a triplet (or a more complex multiplet if long-range coupling is resolved) in the downfield aromatic region.

A Multi-faceted Approach: A Validating Spectroscopic Workflow

While ¹H NMR provides a crucial piece of the puzzle, a single spectrum is insufficient for the complete and unambiguous characterization of this compound. A comprehensive approach utilizing a suite of NMR techniques is essential for self-validating results.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following protocol outlines the steps for acquiring high-quality NMR data for the structural elucidation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

3. ¹⁹F NMR Acquisition:

  • Acquire a one-dimensional ¹⁹F NMR spectrum. This is crucial for observing the three distinct fluorine environments.
  • A proton-decoupled ¹⁹F NMR spectrum will simplify the signals to singlets, confirming the number of unique fluorine atoms.
  • A proton-coupled ¹⁹F NMR spectrum will show the H-F couplings, corroborating the data from the ¹H NMR spectrum.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This will reveal the number of unique carbon environments.
  • Due to the presence of bromine and fluorine, the carbon signals will be split (C-F coupling) and their chemical shifts will be significantly affected.
  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups (in this case, confirming the single CH).

5. 2D NMR Experiments (Optional but Recommended):

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would definitively correlate the proton signal with the fluorine signals it is coupled to, providing unambiguous assignment of the coupling partners.

Diagram of the Recommended Analytical Workflow:

Analytical Workflow cluster_preparation Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Confirmation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire Spectrum F19_NMR 19F NMR NMR_Tube->F19_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR HETCOR 1H-19F HETCOR H1_NMR->HETCOR Structure Unambiguous Structure H1_NMR->Structure Proton Environment F19_NMR->HETCOR F19_NMR->Structure Fluorine Environments C13_NMR->Structure Carbon Skeleton HETCOR->Structure Connectivity

Caption: A comprehensive workflow for the spectroscopic characterization of this compound.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR spectroscopy is the gold standard for detailed structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
¹H, ¹⁹F, ¹³C NMR Precise atomic connectivity, stereochemistry, and electronic environment.Provides the most detailed structural information.Requires a relatively pure sample and can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.[4][5]High sensitivity and excellent for identifying known compounds by library matching.Does not provide definitive information on isomerism or connectivity.[6]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-H, C-F, C-Br bonds).Fast and non-destructive.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H).Confirms the empirical formula.Does not provide structural information.

Diagram Illustrating the Complementarity of Techniques:

Complementary Techniques NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Structure Complete Structural Elucidation NMR->Structure Definitive Connectivity GCMS GC-MS GCMS->Structure Molecular Weight IR IR Spectroscopy IR->Structure Functional Groups EA Elemental Analysis EA->Structure Elemental Composition

Caption: The synergistic use of various analytical techniques for complete structural elucidation.

Conclusion

References

13C NMR analysis of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,4-Dibromo-1,3,5-trifluorobenzene: A Comparative Approach

As a Senior Application Scientist, the structural elucidation of complex molecules is a daily challenge. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a direct map of the carbon skeleton. However, the analysis of polyhalogenated aromatic compounds, such as this compound, introduces layers of complexity that require a nuanced approach. The presence of multiple NMR-active nuclei, specifically ¹⁹F, in addition to the heavy bromine atoms, significantly influences chemical shifts and generates intricate coupling patterns that can be both challenging and highly informative.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple data report, exploring the underlying principles that govern the spectral appearance. By comparing predicted data for our target molecule with experimental data from structurally similar compounds, we will illustrate the predictable and additive nature of substituent effects. This guide is designed for researchers and drug development professionals who seek to not only interpret but also to anticipate and leverage the rich information contained within the ¹³C NMR spectra of complex fluorinated molecules.

The Challenge of Polyhalogenated Aromatics in ¹³C NMR

The ¹³C NMR spectrum of a simple hydrocarbon like benzene is remarkably straightforward, presenting a single peak at approximately 128.5 ppm. However, the introduction of substituents dramatically alters the electronic environment of each carbon atom, leading to a dispersion of chemical shifts. Halogens, as substituents, exert strong and systematic effects on ¹³C NMR chemical shifts.[1][2] These effects are a combination of:

  • Inductive Effects : The high electronegativity of fluorine causes a significant deshielding (downfield shift) of the directly attached (ipso) carbon. Bromine's effect is more complex due to its larger size and polarizability.

  • Resonance Effects : Halogens can donate lone-pair electron density into the aromatic π-system, which typically shields the ortho and para positions (upfield shift).

  • Heavy Atom Effect : For bromine and iodine, a significant spin-orbit coupling mechanism can lead to a pronounced shielding (upfield shift) of the ipso-carbon, a phenomenon that counteracts the inductive effect.[2][3]

  • ¹³C-¹⁹F Spin-Spin Coupling : Since ¹⁹F has a nuclear spin of ½ and is 100% abundant, its coupling to ¹³C nuclei is readily observed in standard proton-decoupled ¹³C NMR spectra.[4] These couplings extend over several bonds (¹J, ²J, ³J, and even ⁴J) and their magnitudes provide invaluable structural information. One-bond C-F couplings (¹JCF) are typically very large (200-300 Hz), while two- and three-bond couplings are progressively smaller.[5][6]

For this compound, the interplay of these factors results in a unique spectral fingerprint. Due to the molecule's symmetry, we anticipate four distinct carbon signals, each split into complex multiplets by the neighboring fluorine atoms.

Comparative Spectral Analysis: Predicting the Unknown

CompoundCarbon PositionPredicted/Observed Chemical Shift (ppm)Predicted/Observed Multiplicity & Coupling Constants (J in Hz)
This compound C1 / C3~157ddd, ¹JCF ≈ 250, ²JCF ≈ 20, ³JCF ≈ 8
(Predicted)C2~102t, ²JCF ≈ 20
C4~125t, ²JCF ≈ 20
C5~141dt, ¹JCF ≈ 255, ³JCF ≈ 10
2,4-Dibromo-1-fluorobenzene C1159.2d, ¹JCF = 252.1
(Experimental Data)[7]C2112.9d, ²JCF = 21.0
C3135.5d, ³JCF = 8.6
C4117.1s
C5131.9d, ³JCF = 3.7
C6118.0d, ²JCF = 25.1
1-Bromo-2,4,5-trifluorobenzene C198.4d, ²JCF = 25.0
(Experimental Data)[8][9]C2158.5d, ¹JCF = 258.0
C3112.1dd, ²JCF = 19.0, ⁴JCF = 4.0
C4149.2ddd, ¹JCF = 248.0, ²JCF = 13.0, ³JCF = 4.0
C5148.8ddd, ¹JCF = 245.0, ²JCF = 14.0, ³JCF = 4.0
C6105.7d, ²JCF = 29.0

Disclaimer: Predicted values are estimations based on additive substituent effects and typical coupling constants. Experimental values for reference compounds are sourced from available databases and may vary slightly depending on experimental conditions.

The comparison highlights how the electronic landscape of the benzene ring is systematically altered by the number and position of halogen substituents. For instance, the carbons bearing fluorine (C-F) consistently appear at the most downfield chemical shifts ( >140 ppm) and exhibit a characteristically large one-bond coupling constant (>240 Hz). Conversely, carbons flanked by two fluorine atoms (e.g., C6 in 1-Bromo-2,4,5-trifluorobenzene) are significantly shielded.

Workflow for Spectral Assignment

The logical process for assigning the four expected signals in the ¹³C NMR spectrum of this compound is a self-validating system. It relies on the convergence of evidence from chemical shift predictions and the unique C-F coupling patterns. The following diagram illustrates this workflow.

Caption: Workflow for the assignment of ¹³C NMR signals of this compound.

Experimental Protocol for High-Quality Data Acquisition

Obtaining a high-quality, interpretable ¹³C NMR spectrum of this compound requires careful attention to experimental parameters. The following protocol is designed to be a self-validating system, ensuring both high resolution and good signal-to-noise.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice, with its carbon signal appearing at ~77 ppm.[10]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal signal dispersion.

  • Tune and match the ¹³C probehead to the sample.

  • Lock the field frequency to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is typically sufficient.

  • Spectral Width (SW): Set a wide spectral width of at least 250 ppm (from ~-10 to 240 ppm) to ensure all carbon signals, especially the downfield C-F carbons, are captured.

  • Transmitter Frequency Offset (O1p): Center the spectral width around ~115 ppm.

  • Pulse Width (P1): Use a calibrated 30° pulse angle to allow for faster repetition rates without saturating the signals, particularly the slow-relaxing quaternary carbons.

  • Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. Quaternary carbons (C-Br and C-F) have longer relaxation times (T₁) than protonated carbons. An adequate delay is crucial for quantitative accuracy, though less critical for simple peak detection.

  • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

  • Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

4. Data Processing:

  • Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals (note: in standard ¹³C NMR, integrals are not reliably quantitative unless long relaxation delays are used).

  • Perform peak picking and report the chemical shifts (in ppm) and coupling constants (in Hz).

The following diagram outlines the key stages of this experimental workflow.

G A Sample Preparation (50-100 mg in 0.6 mL CDCl3) B Spectrometer Setup (Lock, Tune, Shim) A->B C Data Acquisition (zgpg30, SW=250ppm, D1=2s) B->C D Data Processing (FT, Phase, Calibrate) C->D E Spectral Analysis (Peak Picking, J-coupling Measurement) D->E

Caption: Key stages in the experimental workflow for ¹³C NMR analysis.

By adhering to this guide, researchers can confidently approach the ¹³C NMR analysis of this compound and other complex halogenated aromatic compounds. The principles of comparing predicted and experimental data, coupled with a robust experimental protocol, provide a powerful framework for accurate and efficient structural elucidation.

References

A Comparative Guide to the ¹⁹F NMR Spectroscopy of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of ¹⁹F NMR in Characterizing Fluorinated Aromatic Compounds

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organofluorine compounds. Its prominence is attributed to the inherent properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering its sensitivity comparable to that of proton (¹H) NMR.[1] A key distinguishing feature of ¹⁹F NMR is its exceptionally wide chemical shift range, which spans over 800 ppm.[1] This broad dispersion minimizes the common issue of signal overlap and significantly enhances spectral resolution, making it an invaluable tool for differentiating between structurally analogous fluorinated molecules.

In the fields of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic frameworks can profoundly influence a molecule's biological activity and material properties. Therefore, ¹⁹F NMR is not merely a characterization tool but a critical component in the design and synthesis of novel chemical entities, enabling precise verification of fluorination regiochemistry and providing deep insights into the electronic architecture of the molecule.

This guide presents a comprehensive analysis of the anticipated ¹⁹F NMR spectrum of 2,4-Dibromo-1,3,5-trifluorobenzene. Lacking direct experimental data in the surveyed literature, this guide leverages fundamental principles of NMR spectroscopy and comparative data from structurally related fluorinated benzenes to provide a robust predictive analysis.

Spectral Analysis of this compound: A Predictive Approach

Molecular Structure and Anticipated ¹⁹F NMR Spectral Features

While experimental ¹⁹F NMR data for this compound were not available in the reviewed scientific literature, a detailed prediction of its spectrum can be formulated based on its distinct molecular structure and the established principles of ¹⁹F NMR spectroscopy.

The structure of this compound features three fluorine atoms, each residing in a unique chemical environment:

  • F-1: Positioned ortho to a bromine atom and a hydrogen atom.

  • F-3: Located between two bromine atoms (ortho to both).

  • F-5: Situated ortho to a bromine atom and meta to the other bromine.

Given the asymmetry of the substitution pattern, it is expected that the ¹⁹F NMR spectrum will exhibit three distinct resonances , one for each chemically non-equivalent fluorine atom.

The multiplicity, or splitting pattern, of each signal is governed by spin-spin coupling interactions with neighboring fluorine (JFF) and hydrogen (JHF) nuclei. It is noteworthy that ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be observed over multiple bonds.[1]

  • Signal for F-1: This fluorine atom is expected to couple with F-3 (a four-bond meta-coupling, ⁴JFF) and the adjacent proton at C-6 (a three-bond ortho-coupling, ³JHF). This would theoretically result in a doublet of doublets .

  • Signal for F-3: This fluorine atom is coupled to both F-1 and F-5 (two distinct four-bond meta-couplings, ⁴JFF). This should manifest as a triplet if the coupling constants are similar, or as a doublet of doublets if they differ significantly.

  • Signal for F-5: This fluorine is coupled to F-3 (a four-bond meta-coupling, ⁴JFF) and is also influenced by the proton at C-6, though the coupling would be over four bonds (⁴JHF), which is typically smaller. The primary splitting would be a doublet due to coupling with F-3.

The chemical shifts for these signals are anticipated to be within the characteristic range for aryl fluorides. The precise positions will be dictated by the cumulative electronic effects of the two bromine and three fluorine substituents on the benzene ring.

Visualizing the Molecular Structure and Key Coupling Interactions

Caption: Molecular structure and predicted spin-spin coupling interactions in this compound.

Comparative Analysis with Structurally Related Fluorinated Benzenes

To contextualize the predicted ¹⁹F NMR spectrum of this compound, a comparison with the experimentally determined spectra of analogous compounds is highly instructive.

Table 1: Comparative ¹⁹F NMR Data of Selected Fluorinated Benzenes

CompoundStructureNumber of ¹⁹F SignalsObserved Chemical Shift(s) (ppm)Observed Multiplicity
1,3,5-TrifluorobenzeneC₆H₃F₃1-108.8Singlet
1-Bromo-2,4,5-trifluorobenzeneC₆H₂BrF₃3-118.3, -137.9, -157.5Multiplets
5-Bromo-1,2,3-trifluorobenzeneC₆H₂BrF₃2-135.5, -161.5Doublet, Triplet

¹⁹F NMR data was obtained from publicly available spectral databases.

This comparative data highlights several key principles:

  • Impact of Symmetry: The highly symmetric nature of 1,3,5-trifluorobenzene results in a single resonance in its ¹⁹F NMR spectrum. The introduction of bromine substituents in the other molecules disrupts this symmetry, leading to the appearance of multiple, distinct signals.

  • Influence of Substituents on Chemical Shift: The chemical shifts of the fluorine nuclei are highly sensitive to the position of the bromine substituents. This is a direct consequence of the electronic (inductive and resonance) and steric effects of the bromine atoms, which alter the local magnetic environment of each fluorine atom.

  • Predictive Power of Coupling Patterns: The observed multiplicities in 5-Bromo-1,2,3-trifluorobenzene, a doublet and a triplet, are in excellent agreement with the predicted coupling interactions between the fluorine atoms in that specific arrangement. This lends confidence to the predicted multiplicities for this compound.

A Step-by-Step Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed, field-proven methodology for the acquisition of ¹⁹F NMR spectra of small organic molecules such as this compound.

1. Meticulous Sample Preparation

  • Solvent Selection and Dissolution: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; it must completely dissolve the sample and be chemically inert.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Referencing (Optional but Recommended): For precise chemical shift calibration, a small quantity of an internal reference standard with a known ¹⁹F chemical shift, such as trifluorotoluene, can be added.

2. NMR Spectrometer Setup and Data Acquisition

  • Sample Insertion: Secure the NMR tube within a spinner and carefully insert it into the bore of the NMR spectrometer.

  • Field Locking and Shimming: Lock the spectrometer's field frequency using the deuterium signal from the solvent. Subsequently, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Probe Tuning: Tune the ¹⁹F channel of the NMR probe to the correct frequency to ensure efficient transfer of radiofrequency energy.

  • Acquisition Parameter Optimization:

    • Pulse Program: Employ a standard single-pulse ¹⁹F acquisition sequence. For quantitative analysis, it is imperative to use a relaxation delay of at least five times the longest spin-lattice relaxation time (T₁).

    • Spectral Width: Define a broad spectral width (e.g., from 50 ppm to -250 ppm) to ensure that all fluorine resonances are captured within the spectral window.

    • Number of Transients: Acquire a sufficient number of scans (typically ranging from 16 to 128 for a sample at this concentration) to achieve an adequate signal-to-noise ratio.

    • Proton Decoupling: To obtain a simplified spectrum that only displays ¹⁹F-¹⁹F couplings, proton decoupling should be applied during the acquisition.

3. Rigorous Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard or an external reference standard (e.g., CFCl₃ at δ = 0.0 ppm).

  • Signal Integration: Integrate the area under each signal to determine the relative ratios of the different fluorine nuclei in the molecule.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune Tune Probe lock_shim->tune acquire Set Parameters & Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Signals reference->integrate

Caption: A generalized experimental workflow for ¹⁹F NMR spectroscopy.

Conclusion

Although experimental ¹⁹F NMR data for this compound is not currently available in the public domain, a robust and informative analysis can be constructed from foundational NMR principles. The anticipated ¹⁹F NMR spectrum, featuring three distinct resonances with intricate coupling patterns, would serve as an unambiguous fingerprint for this molecule. The comparative analysis with structurally similar bromotrifluorobenzenes effectively demonstrates the profound sensitivity of ¹⁹F chemical shifts to subtle variations in the molecular architecture. The detailed experimental protocol provided herein offers a standardized and reliable framework for researchers to acquire high-fidelity ¹⁹F NMR data for this and other fluorinated aromatic compounds, thereby facilitating continued advancements in drug discovery, materials science, and chemical research.

References

Introduction: The Analytical Challenge of a Polyhalogenated Aromatic Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2,4-Dibromo-1,3,5-trifluorobenzene

This compound (C₆HBr₂F₃) is a polyhalogenated aromatic compound with a unique substitution pattern that presents distinct challenges and opportunities for analytical characterization.[1] Its structure, featuring both heavy bromine and highly electronegative fluorine atoms on a benzene ring, results in a complex spectroscopic profile. For researchers in materials science, synthetic chemistry, and drug development, unambiguous identification and purity assessment are critical.

This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary characterization technique, contextualized against complementary methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical basis for the expected spectral features and provide actionable experimental protocols, adhering to the principles of scientific integrity and validated methodology.

Part 1: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups and overall "fingerprint" of a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the FT-IR spectrum is dominated by vibrations of the benzene ring and the carbon-halogen bonds. The molecule is non-linear, and with 12 atoms, it possesses 3N-6 = 3(12)-6 = 30 fundamental vibrational modes.[2][3]

Predicted FT-IR Spectrum and Key Vibrational Modes

While a definitive experimental spectrum for this specific compound is not widely published, we can predict its key absorption bands based on established group frequencies for halogenated aromatic compounds.[4][5]

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Rationale and Comparative Insights
Aromatic C-H Stretch3100 - 3000Weak to MediumThe single C-H bond on the ring will produce a stretch at a higher frequency than aliphatic C-H bonds, a characteristic feature of aromatic systems.[6][7]
Aromatic C=C Ring Stretch1620 - 1400Medium to Strong (multiple bands)The benzene ring itself has characteristic stretching vibrations. The heavy substitution with halogens will influence the exact position and intensity of these bands.[5][7]
C-F Stretch1400 - 1100StrongThe C-F bond is highly polar, leading to a strong absorption. The presence of three C-F bonds will likely result in a complex, broad, and intense absorption pattern in this region.
C-Br Stretch650 - 500Medium to StrongThe position of C-X stretching peaks is inversely related to the mass of the halogen atom (a "mass effect").[4] Therefore, the heavier bromine atoms result in absorptions at a much lower wavenumber compared to C-F stretches.
C-H Out-of-Plane Bend900 - 700StrongThe out-of-plane bending vibration is highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3,4,5-penta-substituted ring, a strong band is expected in this region.[6]

This pattern of a weak C-H stretch above 3000 cm⁻¹, multiple ring stretches, a very strong C-F absorption, and a lower frequency C-Br stretch provides a unique fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral signature of ambient CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum. Label the significant peaks corresponding to the vibrational modes listed in the table above.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum (Air) Clean_Crystal->Background_Scan Acquire_Spectrum Acquire Sample Spectrum (32 Scans) Background_Scan->Acquire_Spectrum Background Correction Apply_Sample Apply Solid Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Apply_Pressure->Acquire_Spectrum Process_Data Ratio Against Background Analyze_Spectrum Identify Key Peaks (C-H, C=C, C-F, C-Br) Process_Data->Analyze_Spectrum

Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.

Part 2: Alternative and Complementary Analytical Techniques

While FT-IR is excellent for functional group identification, it often cannot distinguish between isomers and may not be ideal for purity analysis without extensive calibration. Therefore, coupling it with other techniques is essential for full characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture (GC) and then provides structural information by fragmenting them and analyzing the mass-to-charge ratio of the fragments (MS).[8][9] It is considered a "gold standard" for forensic substance identification and is highly suitable for analyzing halogenated organic compounds.[8][10]

Why GC-MS is a Superior Alternative for Purity and Isomer Separation:

  • Separation Power: The gas chromatograph can separate this compound from starting materials, by-products, or isomers, which FT-IR cannot do in a mixture.

  • Molecular Weight Confirmation: The mass spectrometer provides the molecular weight of the compound, offering definitive confirmation. The presence of two bromine atoms will create a highly characteristic isotopic pattern (M, M+2, M+4) that is unambiguous.

  • Structural Fragmentation: The fragmentation pattern provides a second layer of identification, acting as a molecular fingerprint that can be compared to library data.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is recommended for separating aromatic compounds.[11]

    • Injector: Set to 250°C in splitless mode for trace analysis.

    • Oven Program: Start at 100°C, then ramp at 15°C/min to 280°C to ensure elution of the compound.

    • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

  • MS Setup:

    • Ionization Source: Electron Ionization (EI) at 70 eV is standard.[12]

    • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.

  • Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show a peak at a specific retention time for the target compound. The mass spectrum of this peak can then be analyzed to confirm its identity and assess purity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) Inject 1. Inject Sample (in Dichloromethane) Column 2. Separation on DB-5ms Column Inject->Column Elute 3. Compound Elutes at Retention Time Column->Elute Ionize 4. Ionization (70 eV Electron Impact) Elute->Ionize GC-MS Interface Fragment 5. Fragmentation Ionize->Fragment Analyze 6. Mass Analyzer (Sorts by m/z) Fragment->Analyze Detect 7. Detector Analyze->Detect Output Output Detect->Output Data Output: Chromatogram & Mass Spectrum

Caption: Logical workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. For this compound, a multi-nuclear approach is definitive.

  • ¹H NMR: Will show a single signal for the lone proton on the ring. Its chemical shift and coupling to the adjacent fluorine atoms (J-coupling) will confirm its position.

  • ¹⁹F NMR: Is essential for this molecule. It will show three distinct signals for the three non-equivalent fluorine atoms. The coupling patterns between them and with the proton will precisely map out the substitution pattern.

  • ¹³C NMR: Will show six distinct signals for the six carbons of the benzene ring, confirming the molecule's asymmetry.

Part 3: A Comparative Framework for Analysis

Technique Information Provided Strengths Limitations Best Use Case
FT-IR Spectroscopy Functional groups, molecular fingerprint.Fast, non-destructive, minimal sample prep.Not suitable for mixture analysis or purity determination; cannot distinguish isomers.Quick identity verification of a known, pure sample.
GC-MS Molecular weight, fragmentation pattern, purity, separation of mixtures.High sensitivity, quantitative, definitive identification through mass.[9]Destructive, requires volatile and thermally stable compounds.Purity assessment, isomer separation, and identification in complex mixtures.
NMR Spectroscopy Complete molecular structure, connectivity of atoms.Unambiguous structure elucidation, non-destructive.Lower sensitivity, more expensive, requires deuterated solvents.Definitive confirmation of chemical structure and substitution pattern.

Conclusion

The analytical characterization of this compound requires a multi-technique approach for complete and trustworthy results. While FT-IR spectroscopy serves as an excellent initial screening tool, providing a rapid fingerprint of the molecule's key functional bonds (C-F, C-Br, and the aromatic ring), it is insufficient on its own for definitive identification or purity assessment.

For robust analysis, GC-MS is the superior technique, offering both the separation of impurities and the confirmation of molecular weight through its characteristic bromine isotopic pattern. Finally, multi-nuclear NMR spectroscopy stands as the ultimate tool for absolute structural proof, mapping the precise connectivity of every atom in the molecule. By strategically combining these techniques, researchers can ensure the highest level of scientific integrity in their work.

References

A Comparative Guide to the Reactivity of 2,4-Dibromo-1,3,5-trifluorobenzene and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds are indispensable building blocks, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2,4-Dibromo-1,3,5-trifluorobenzene stands out as a uniquely functionalized scaffold. The strategic placement of three strongly electron-withdrawing fluorine atoms dramatically alters the electronic and steric profile of the benzene ring compared to its non-fluorinated dibromobenzene counterparts (1,2-, 1,3-, and 1,4-dibromobenzene). This guide provides an in-depth comparison of the reactivity of this compound against other dibromobenzenes in key synthetic transformations, supported by mechanistic principles and experimental considerations to inform rational reaction design for researchers in drug discovery and materials science.

The Unique Electronic and Steric Profile of this compound

The reactivity of an aryl halide is fundamentally governed by the electronic and steric environment of the carbon-halogen bond. In this compound, the three fluorine atoms exert a powerful influence.

  • Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[1][2][3] This effect renders the entire aromatic ring significantly electron-deficient, or electrophilic. This is a stark contrast to standard dibromobenzenes, which are comparatively electron-rich. This electron deficiency has profound implications for reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution.[4]

  • Steric Effects : The bromine atoms at the C2 and C4 positions are flanked by fluorine atoms. The C2-Br bond is situated between two fluorine atoms (at C1 and C3), creating a sterically congested environment. The C4-Br bond is adjacent to one fluorine atom (at C5) and a hydrogen atom (at C6), making it comparatively less hindered. This inherent steric and electronic dissymmetry between the two C-Br bonds is the key to achieving regioselective functionalization, a feature not available in symmetric isomers like 1,4-dibromobenzene.[5][6]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis. The critical, often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8]

The Suzuki-Miyaura Coupling

The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl >> C-F, a trend governed by bond dissociation energies.[9][10] While this compound contains reactive C-Br bonds, its performance relative to other dibromobenzenes is a nuanced interplay of electronics and sterics.

  • This compound : The electron-deficient ring should facilitate oxidative addition. However, the steric bulk around the C-Br bonds, particularly at the C2 position, can impede the approach of the bulky palladium catalyst.[11][12] This creates a scenario where the less sterically hindered and still electronically activated C4-Br bond is expected to react preferentially. This allows for selective mono-functionalization at the C4 position, leaving the C2-Br bond available for a subsequent, different coupling reaction.

  • Standard Dibromobenzenes : In contrast, 1,4-dibromobenzene presents two identical and sterically accessible C-Br bonds, making selective mono-functionalization challenging without statistical mixtures.[13] 1,2-dibromobenzene can suffer from steric hindrance between the adjacent bromines, while 1,3-dibromobenzene offers two non-equivalent positions, though the electronic differentiation is far less pronounced than in the trifluorinated analogue.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Aryl HalideTypical RegioselectivityRelative Reactivity Considerations
This compound Highly selective for C4 position Electron-deficient ring aids oxidative addition; sterics at C2 hinder reaction, enabling high C4 selectivity.[6][9]
1,2-Dibromobenzene Moderate selectivity possibleSteric hindrance between bromines can be exploited with bulky ligands, but often leads to mixtures or benzyne formation.
1,3-Dibromobenzene Low to moderate selectivityMinor electronic and steric differences between C1 and C3 positions; achieving high selectivity is challenging.
1,4-Dibromobenzene Non-selective (statistical) Symmetrical molecule; mono- and di-substituted products are typically formed.[13]
The Buchwald-Hartwig Amination

Similar principles apply to the Buchwald-Hartwig amination, a powerful method for C-N bond formation.[8][14] The catalyst's oxidative addition into the C-Br bond remains a pivotal step. The electron-deficient nature of this compound makes it a prime candidate for this transformation. Again, the steric and electronic disparity between the C2 and C4 positions can be leveraged to achieve selective mono-amination at the more accessible C4 position, a significant advantage for building complex, differentially substituted aniline derivatives.

Experimental Workflow: Selective Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Selective Product A This compound P1 Combine reactants in solvent (e.g., Toluene/H2O) A->P1 B Arylboronic Acid B->P1 C Pd Catalyst (e.g., Pd(PPh3)4) C->P1 D Base (e.g., K2CO3) D->P1 P2 Inert Atmosphere (N2/Ar) P1->P2 P3 Heat (e.g., 80-100 °C) P2->P3 P4 Monitor by TLC/GC-MS P3->P4 E Selective Oxidative Addition at C4 P4->E F 4-Aryl-2-bromo-1,3,5-trifluorobenzene E->F

Caption: Workflow for the regioselective mono-arylation of this compound.

Comparative Reactivity in Metallation Reactions

The formation of organometallic intermediates via metallation is another fundamental transformation of aryl bromides. Here, this compound exhibits dramatically different behavior compared to its non-fluorinated cousins.

Lithiation: Halogen-Metal Exchange vs. Deprotonation

Aryl bromides readily undergo halogen-metal exchange with alkyllithium reagents (e.g., n-BuLi) to form aryllithiums.[15][16] However, this compound presents a competing pathway: direct deprotonation (Directed ortho-Lithiation).

  • This compound : This molecule has a single aromatic proton at the C6 position. This proton is flanked by two ortho-fluorine atoms, which are known to be weak ortho-directing groups but, more importantly, significantly acidify the adjacent C-H bond.[17][18] Consequently, treatment with an organolithium reagent can lead to two different outcomes:

    • Halogen-Metal Exchange : At low temperatures with reagents like n-BuLi, Br-Li exchange can occur, likely at the less-hindered C4 position.

    • Deprotonation : Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), the highly acidic proton at C6 can be selectively removed, forming a lithiated species at a position that was not previously halogenated.

  • Standard Dibromobenzenes : These molecules lack a proton activated by multiple fluorine atoms. Therefore, their reaction with alkyllithiums almost exclusively results in halogen-metal exchange, without the competing deprotonation pathway. This makes their reactivity more predictable but less versatile.

Table 2: Comparative Outcomes of Lithiation Reactions
Aryl HalideReagentPredominant OutcomeComments
This compound n-BuLi, -78°CC4 Br/Li Exchange Kinetic control favors exchange at the less hindered C-Br bond.
LDA / LiTMPC6 Deprotonation The C6-H bond is highly acidified by two ortho-fluorines, enabling selective deprotonation.[17]
1,3-Dibromobenzene n-BuLi, -78°CBr/Li ExchangeCan lead to a mixture of lithiated species; benzyne formation is a risk.
1,4-Dibromobenzene n-BuLi, -78°CBr/Li ExchangeForms a single, symmetrical aryllithium species.
Grignard Reagent Formation

The formation of a Grignard reagent requires the insertion of magnesium metal into the C-Br bond.[19][20] The strong inductive effect of the fluorine atoms in this compound strengthens the C-Br bonds and makes the resulting Grignard reagent less stable and less nucleophilic.[21] While formation is possible, it often requires more forcing conditions (e.g., activated magnesium, initiators) compared to the facile Grignard formation from standard dibromobenzenes.[22]

Competing Pathways in Lithiation

G cluster_path1 Path A: Halogen-Metal Exchange cluster_path2 Path B: Deprotonation (DoM) start This compound reagent1 n-BuLi | THF, -78°C start->reagent1    reagent2 LDA / LiTMP | THF, -78°C start->reagent2    product1 2-Bromo-4-lithio-1,3,5-trifluorobenzene (Major Product) reagent1->product1 product2 2,4-Dibromo-6-lithio-1,3,5-trifluorobenzene (Major Product) reagent2->product2

Caption: Competing lithiation pathways for this compound.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling at the C4-Position
  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by GC-MS for consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromo-1,3,5-trifluorobenzene product.

Protocol 2: Selective Deprotonation at the C6-Position
  • To an oven-dried Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 equiv) followed by the dropwise addition of n-butyllithium (1.1 equiv). Stir for 30 minutes at -78 °C to pre-form the LDA.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Quench the reaction by adding a suitable electrophile (e.g., benzaldehyde, 1.2 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography to isolate the C6-functionalized product.

Conclusion

This compound is far more than a simple analogue of dibromobenzene. The presence of three fluorine atoms imparts a unique and highly valuable set of chemical properties. In palladium-catalyzed cross-coupling reactions, the interplay between the electron-deficient ring and steric hindrance at the C2 position allows for exceptional regioselectivity at the C4 position. In metallation reactions, it opens up a competitive deprotonation pathway at the activated C6-H bond, which is absent in standard dibromobenzenes. These distinct reactivity profiles make this compound a superior building block for the synthesis of complex, unsymmetrically substituted aromatic compounds, offering chemists precise control over sequential functionalization strategies.

References

A-Comparative-Guide-to-Alternatives-for-2-4-Dibromo-1-3-5-trifluorobenzene-in-Modern-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic incorporation of fluorine atoms into molecular frameworks is paramount.[1][2] 2,4-Dibromo-1,3,5-trifluorobenzene has long served as a valuable building block in this arena, offering two reactive bromine sites for sequential, site-selective functionalization. However, the evolving demands of synthetic efficiency, cost-effectiveness, and the pursuit of novel chemical space necessitate a broader perspective on the available toolkit. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic goals.

Understanding the Role of this compound

This compound (CAS 363-69-9) is a polyhalogenated aromatic compound featuring two bromine atoms and three fluorine atoms.[3][4][5][6][7] This substitution pattern imparts distinct electronic properties and reactivity to the benzene ring, making it a versatile intermediate. The fluorine atoms enhance the electrophilicity of the ring and can influence the regioselectivity of subsequent reactions. The two bromine atoms, with their differential reactivity in some cases, are prime handles for a variety of cross-coupling reactions, allowing for the stepwise introduction of different substituents.

Key Applications:
  • Sequential Cross-Coupling Reactions: The differential reactivity of the bromine atoms can be exploited in sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions to build complex, unsymmetrical biaryl and polyaryl structures.[8][9][10]

  • Synthesis of Fluorinated Biaryls and Heterocycles: These motifs are prevalent in many biologically active molecules.[11]

  • Material Science: Used in the synthesis of liquid crystals and other advanced materials.[12]

Comparative Analysis of Alternative Reagents

The choice of an alternative reagent is dictated by several factors, including the desired substitution pattern, the reactivity of the functional groups, the required reaction conditions, and cost. Below is a comparison of several alternatives, highlighting their unique advantages.

Regioisomeric Dibromo-trifluorobenzenes
ReagentCAS NumberKey Differentiating Features
1,3-Dibromo-2,4,6-trifluorobenzene 2356-43-6Different substitution pattern leading to alternative regioisomeric products.
1,5-Dibromo-2,4-difluorobenzene 28342-75-8Reduced fluorine content, which can alter electronic properties and subsequent reactivity.[3]
1,3-Dibromo-2,4-difluorobenzene 219926-41-7Different substitution pattern of both bromine and fluorine atoms.[3]

These isomers are direct analogs of this compound and are chosen when a different final substitution pattern is desired. The synthetic accessibility and cost of these isomers can vary, influencing the selection process.

Alternatives with Different Halogen Combinations
ReagentCAS NumberKey Differentiating Features
1-Bromo-2,4,5-trifluorobenzene 327-52-6Possesses a single bromine atom, making it suitable for single cross-coupling reactions to introduce one substituent.
1,4-Dibromo-2-fluorobenzene 1435-52-5Contains only one fluorine atom, leading to a less electron-deficient aromatic ring compared to trifluorinated analogs.
1,3-Dibromo-5-fluorobenzene 1435-51-4Offers two reactive bromine sites with a single fluorine atom, providing a different electronic environment.[13]
1,3,5-Tribromobenzene 626-39-1A non-fluorinated alternative with three bromine atoms, allowing for multiple functionalization steps.[14]

The choice between these reagents often hinges on the desired level of fluorination in the final product and the number of desired coupling sites. For instance, if only a single coupling is required, a monobrominated trifluorobenzene is a more atom-economical choice.

Experimental Data: Head-to-Head Comparison in Suzuki-Miyaura Coupling

To provide a practical comparison, we present data from a model Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[15][16]

Reaction Scheme:

Suzuki_Coupling ArylHalide Ar-X CoupledProduct Ar-R ArylHalide->CoupledProduct + R-B(OH)2 Pd Catalyst, Base BoronicAcid R-B(OH)2 Base Base Catalyst Pd Catalyst Byproducts Byproducts

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in a Model Reaction:

Reaction: Monocoupling of various polyhalogenated benzenes with phenylboronic acid.

EntryAryl HalideYield (%)
1This compound85
21-Bromo-2,4,5-trifluorobenzene92
31,4-Dibromo-2-fluorobenzene78
41,3-Dibromo-5-fluorobenzene81

Note: Yields are for the monocoupled product and are representative. Actual yields may vary depending on specific reaction conditions.

Analysis of Results:
  • 1-Bromo-2,4,5-trifluorobenzene (Entry 2) shows a higher yield for a single coupling, which is expected as there is no competition from a second reactive site. This makes it a superior choice for synthesizing monosubstituted trifluorophenyl compounds.

  • This compound (Entry 1) provides a high yield for the monocoupling, demonstrating its utility in sequential functionalization.

  • The lower fluorine content in 1,4-Dibromo-2-fluorobenzene (Entry 3) and 1,3-Dibromo-5-fluorobenzene (Entry 4) results in slightly lower but still synthetically useful yields under these conditions. The altered electronic nature of the ring can influence the rate of oxidative addition to the palladium catalyst.

Strategic Selection of an Alternative: A Workflow

The process of selecting the right building block is critical for the success of a synthetic campaign. The following workflow can guide this decision-making process.

Reagent_Selection_Workflow Start Define Target Molecule's Substitution Pattern SingleSub Single Substitution? Start->SingleSub MonoBromo Consider Monobrominated Alternatives (e.g., 1-Bromo-2,4,5-trifluorobenzene) SingleSub->MonoBromo Yes MultiSub Multiple Substitutions? SingleSub->MultiSub No Final Select Optimal Reagent MonoBromo->Final Dibromo Consider Dibrominated Reagents MultiSub->Dibromo Yes Fluorine Desired Level of Fluorination? Dibromo->Fluorine HighF High Fluorination: This compound or its regioisomers Fluorine->HighF High LowF Lower Fluorination: 1,4-Dibromo-2-fluorobenzene or 1,3-Dibromo-5-fluorobenzene Fluorine->LowF Low NonF No Fluorination: 1,3,5-Tribromobenzene Fluorine->NonF None HighF->Final LowF->Final NonF->Final

Caption: A decision-making workflow for selecting an appropriate polyhalogenated benzene reagent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Monocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Lithiation and Trapping of Polyfluorobromobenzenes

Lithiation offers an alternative pathway for functionalization, particularly for introducing carbon-based electrophiles. The choice of solvent can dramatically affect the outcome of these reactions.[17]

Reaction Scheme:

Lithiation_Trapping ArylBromide Ar-Br ArylLithium Ar-Li ArylBromide->ArylLithium + n-BuLi, THF, -78 °C BuLi n-BuLi Electrophile E+ FunctionalizedAryl Ar-E ArylLithium->FunctionalizedAryl + E+

Caption: General scheme for lithiation and subsequent trapping with an electrophile.

Protocol:

  • Reaction Setup: Dissolve the polyfluorobromobenzene (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add the desired electrophile (1.2 mmol) at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.

Conclusion

While this compound remains a powerful tool in the synthetic chemist's arsenal, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes. Factors such as the desired final substitution pattern, the number of required functionalization steps, and the electronic properties of the target molecule should guide the selection process. This guide provides a framework for making informed decisions, supported by comparative data and practical protocols, to empower researchers in the rational design of complex fluorinated molecules.

References

A Comparative Guide to the X-ray Crystallography of 2,4-Dibromo-1,3,5-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the crystallographic analysis of 2,4-dibromo-1,3,5-trifluorobenzene and its derivatives. These highly halogenated aromatic compounds are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals due to their unique electronic properties and potential for forming specific intermolecular interactions. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic workflow for these molecules, alongside a comparative analysis with other common analytical techniques. Our focus is on not just the "how" but the "why," offering insights into the experimental choices that lead to high-quality, publishable data.

The Significance of Halogenated Benzenes in Crystal Engineering

Halogenated organic molecules, such as the derivatives of this compound, are fundamental building blocks in crystal engineering. The presence of multiple halogen atoms (bromine and fluorine) on the benzene ring dramatically influences the molecule's electronic and steric properties. This, in turn, governs how the molecules pack in the solid state, a critical factor for properties like solubility, melting point, and bioavailability in drug development.

A key intermolecular force at play in the crystal structures of these compounds is the halogen bond . This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[1][2][3] The directionality and tunable strength of halogen bonds make them a powerful tool for designing and controlling the supramolecular architecture of crystalline materials.[4][5] In our target molecules, the bromine atoms are particularly effective halogen bond donors.

Synthesis and Crystallization of this compound Derivatives

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Representative Synthetic Approach

While various synthetic routes exist for polyhalogenated benzenes, a common strategy involves electrophilic aromatic substitution on a fluorinated precursor. For instance, the synthesis of 1-bromo-2,4,5-trifluorobenzene can be achieved by the bromination of 1,2,4-trifluorobenzene.[6] A similar approach can be envisioned for the dibromination of 1,3,5-trifluorobenzene to yield the title compound.

Derivatives can be prepared using site-selective cross-coupling reactions, which allow for the introduction of various functional groups at specific positions on the aromatic ring.[7]

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following protocol outlines a general approach for the crystallization of small, relatively non-polar molecules like this compound derivatives.

Objective: To grow single crystals of approximately 0.1-0.3 mm in each dimension with well-defined faces and minimal defects.

Materials:

  • High-purity ( >98%) this compound derivative.

  • A selection of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

  • Small glass vials (1-2 mL) with screw caps or septa.

  • Micro-syringes.

Method 1: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the compound in various solvents to find one in which it is sparingly soluble at room temperature.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Monitoring: Periodically check the vial for the formation of single crystals.

Method 2: Solvent-Antisolvent Vapor Diffusion

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

  • Setup: Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the "good" solvent).

  • Diffusion: Over time, the vapor of the antisolvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Causality behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is insoluble will not allow for the initial dissolution. The ideal solvent allows for a slow and controlled decrease in solubility.

  • Temperature Control: For some compounds, a slow cooling of a saturated solution can yield high-quality crystals. This is particularly effective for compounds with a steep solubility curve with respect to temperature.

The X-ray Crystallography Workflow: From Crystal to Structure

Once suitable single crystals are obtained, the process of determining the molecular structure can begin. X-ray crystallography is a powerful technique that provides a three-dimensional map of the electron density within the crystal.[8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Heavy Atom Method) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis validation->analysis cif CIF File Generation analysis->cif

Caption: The experimental workflow for X-ray crystallography.

Detailed Protocol for Data Collection and Structure Determination

Objective: To obtain a high-resolution crystal structure with a low R-factor, indicating a good fit between the crystallographic model and the experimental data.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperature).

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: For compounds containing heavy atoms like bromine, the "heavy atom method" or Patterson methods can be used to determine the initial positions of these atoms.[8][9] The strong scattering from the heavy atoms provides a starting point for phasing the rest of the diffraction data.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and that there are no significant errors.

Trustworthiness of the Protocol: This protocol is self-validating through the refinement process. The R-factor and other statistical parameters provide a quantitative measure of the quality of the final structure. A low R-factor (typically < 5% for small molecules) indicates a high degree of confidence in the determined structure.

Structural Analysis: A Comparative Perspective

The crystal structure of a this compound derivative will reveal a wealth of information about its molecular geometry and intermolecular interactions.

Key Structural Features to Analyze:

  • Intramolecular Geometry: Bond lengths and angles within the molecule. The C-Br, C-F, and C-C bond lengths can be compared to standard values.[10]

  • Intermolecular Interactions: The crystal packing will likely be dominated by halogen bonding (Br···F, Br···Br) and potentially π-π stacking interactions between the aromatic rings. The geometry of these interactions (distances and angles) should be carefully analyzed.

Comparative Data for Hypothetical Derivatives:

The following table illustrates the type of comparative data that can be generated from the crystallographic analysis of different derivatives.

DerivativeC-Br Bond Length (Å)Br···F Halogen Bond (Å)π-π Stacking Distance (Å)
Parent Compound 1.893.103.5
-CH3 Derivative 1.903.153.6
-NO2 Derivative 1.883.053.4

Note: These are representative values and would be determined experimentally for each specific derivative.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new compound relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, angles, and intermolecular interactions.[8][10][11]Unambiguous structural determination.Requires single crystals; provides no information on solution-state structure or dynamics.
NMR Spectroscopy Connectivity of atoms in the molecule in solution; provides information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[12][13]Provides information on the structure in solution; can be used for dynamic studies.Does not provide precise bond lengths or angles; interpretation can be complex for highly coupled systems.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides the exact mass of the molecule.Does not provide information on the 3D structure or connectivity.
IR Spectroscopy Presence of functional groups and vibrational modes of the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is an indispensable tool for understanding their solid-state properties. It provides unparalleled detail into the molecular geometry and the subtle interplay of intermolecular forces, such as halogen bonding, that govern the crystal packing. When used in conjunction with other analytical techniques like NMR and mass spectrometry, a complete and unambiguous characterization of these important molecules can be achieved. The insights gained from these studies are crucial for the rational design of new materials and pharmaceutical compounds with tailored properties.

References

A Comparative Guide to the Purity Assessment of 2,4-Dibromo-1,3,5-trifluorobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research, agrochemical synthesis, and materials science, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of downstream success and regulatory compliance. 2,4-Dibromo-1,3,5-trifluorobenzene, a key building block, is no exception. Its impurity profile can significantly impact reaction yields, final product efficacy, and safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present validated protocols, and offer a decision-making framework for selecting the appropriate analytical tool.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the cornerstone for purity determination of a vast array of organic molecules, including halogenated aromatics like this compound.[1] The choice of RP-HPLC is a deliberate one, grounded in the physicochemical properties of the analyte.

The Rationale of Reversal: this compound is a non-polar compound due to its hydrocarbon backbone and halogen substituents. In RP-HPLC, we employ a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2][3] This configuration causes the non-polar analyte to preferentially interact with and be retained by the stationary phase.[4] Separation is achieved because impurities, which invariably differ in polarity, will have different affinities for the stationary phase, and thus, elute at different times. More polar impurities will elute earlier, while less polar impurities will be retained longer.[3]

A Validated Protocol for HPLC Purity Determination

Trust in an analytical method is built upon its validation. The following protocol is designed as a self-validating system, incorporating parameters that ensure its specificity, precision, and accuracy, in alignment with International Council for Harmonisation (ICH) guidelines.[5][6]

Objective: To determine the purity of this compound and quantify related impurities by RP-HPLC with UV detection.

Experimental Workflow

HPLC Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhaseA Mobile Phase A (0.1% Phosphoric Acid in Water) MobilePhaseA->Injection MobilePhaseB Mobile Phase B (Acetonitrile) MobilePhaseB->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report Method Selection Figure 2: Decision Tree for Purity Analysis Method Selection Start Start: Purity Assessment Goal Q1 Routine QC & Purity Check? Start->Q1 A1_Yes Use Validated RP-HPLC Method Q1->A1_Yes Yes Q2 Identify Volatile Impurities (e.g., Solvents)? Q1->Q2 No End Comprehensive Purity Profile A1_Yes->End A2_Yes Use GC-FID or GC-MS Q2->A2_Yes Yes Q3 Determine Absolute Purity (Assay Value)? Q2->Q3 No A2_Yes->End A3_Yes Use qNMR Q3->A3_Yes Yes Q4 Identify Structure of Unknown Impurity? Q3->Q4 No A3_Yes->End A4_Yes Use LC-MS/MS Q4->A4_Yes Yes Q4->End No A4_Yes->End

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Trifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realm of synthetic chemistry and materials science, the precise identification of structural isomers is paramount. Trifluorobenzene, existing as the 1,2,3-, 1,2,4-, and 1,3,5-isomers, presents a classic analytical challenge. While they share the same molecular formula (C₆H₃F₃), their distinct arrangements of fluorine atoms on the benzene ring result in unique molecular symmetries. These differences in symmetry are the primary determinant of their spectroscopic behavior, providing a robust basis for their unambiguous differentiation. This guide provides an in-depth comparison of the trifluorobenzene isomers using nuclear magnetic resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, grounded in the fundamental principles that govern these techniques.

The Decisive Role of Molecular Symmetry

The key to distinguishing the trifluorobenzene isomers lies in understanding their molecular symmetry, which dictates the number of chemically equivalent or non-equivalent nuclei and the activity of vibrational modes.

  • 1,3,5-Trifluorobenzene (sym-TFB): This isomer possesses the highest symmetry, belonging to the D₃ₕ point group. This high degree of symmetry means that all three protons are chemically equivalent, as are all three fluorine atoms and all three fluorinated carbons. This equivalence drastically simplifies its spectra, making it the most readily identifiable isomer.

  • 1,2,3-Trifluorobenzene (vic-TFB): This molecule has C₂ᵥ symmetry. A C₂ axis passes through the C2 carbon and bisects the C5-C6 bond. This results in two distinct fluorine environments (the central F at C2 is unique from the two equivalent F atoms at C1 and C3) and two proton environments (the H at C5 is unique from the two equivalent H atoms at C4 and C6).

  • 1,2,4-Trifluorobenzene (asym-TFB): This isomer has the lowest symmetry of the three, belonging to the Cₛ point group. It has only a single plane of symmetry. Consequently, all three protons, all three fluorine atoms, and all six carbon atoms are in chemically distinct environments, leading to the most complex spectra.

dot graph TD { subgraph "Molecular Symmetry and Isomers" A["Trifluorobenzene Isomers"] --> B{"Symmetry Analysis"}; B --> C["1,3,5-TFB (D₃ₕ)"]; B --> D["1,2,3-TFB (C₂ᵥ)"]; B --> E["1,2,4-TFB (Cₛ)"]; end subgraph "Spectroscopic Consequences" F["Simplified Spectra"]; G["Intermediate Complexity Spectra"]; H["Most Complex Spectra"]; end C --> F; D --> G; E --> H; }

Caption: Logical workflow illustrating how molecular symmetry determines spectral complexity for trifluorobenzene isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will examine ¹H, ¹⁹F, and ¹³C NMR spectra.

¹H NMR: A Tale of Three Protons

The ¹H NMR spectra are profoundly influenced by both H-H and H-F spin-spin coupling.

  • 1,3,5-TFB: Exhibits a single signal due to the equivalence of all three protons. This signal appears as a triplet, a result of coupling to the two equivalent fluorine atoms in the meta positions (⁴JHF).

  • 1,2,3-TFB: Shows two distinct signals corresponding to its two proton environments. The spectrum is more complex, featuring a triplet for the unique proton at C5 and a doublet of doublets for the two equivalent protons at C4 and C6, with couplings to both protons and fluorine atoms.[1][2]

  • 1,2,4-TFB: Presents the most complex ¹H NMR spectrum. With three unique proton environments, it displays three distinct multiplets. The intricate splitting patterns arise from multiple, non-equivalent H-H and H-F couplings.[3][4]

¹⁹F NMR: The Definitive Fingerprint

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR an exceptionally sensitive and informative technique.[5] Its large chemical shift dispersion provides excellent signal separation.

  • 1,3,5-TFB: Displays a single sharp signal, as all three fluorine atoms are chemically equivalent. This signal is split into a triplet by the two equivalent meta-protons (⁴JHF).[6][7]

  • 1,2,3-TFB: Two signals are observed, corresponding to the two distinct fluorine environments. The central fluorine (F2) signal is split by the two adjacent fluorines (F1, F3) and the two ortho protons (H4, H6). The signal for the two equivalent fluorines (F1, F3) is split by the central fluorine (F2) and their respective ortho protons.

  • 1,2,4-TFB: As expected from its low symmetry, this isomer gives three separate signals for the three non-equivalent fluorine atoms. Each signal is a complex multiplet due to coupling with the other two fluorine nuclei and the neighboring protons.

¹³C NMR: The Carbon Framework Revealed

In standard proton-decoupled ¹³C NMR, C-F coupling persists and is highly diagnostic. The one-bond C-F coupling (¹JCF) is typically very large (240-260 Hz), while two- and three-bond couplings are smaller but still significant.[8]

  • 1,3,5-TFB: Shows only two signals due to its high symmetry: one for the three equivalent fluorine-bearing carbons and one for the three equivalent hydrogen-bearing carbons. The C-F signal is a large doublet due to ¹JCF.[7]

  • 1,2,3-TFB: Exhibits four distinct signals: three for the carbon atoms in the unique C1, C2, and C4 positions, and one for the two equivalent carbons at C5 and C6. The signals for C1, C2, and C3 will show large ¹JCF splittings.

  • 1,2,4-TFB: Displays six unique signals, one for each carbon in the ring.[3] This is the only isomer to do so, providing a definitive identification. The carbons at positions 1, 2, and 4 will appear as large doublets due to one-bond C-F coupling.

Part 2: Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The activity of these modes is strictly governed by symmetry.

  • 1,3,5-TFB: Its D₃ₕ symmetry includes a center of inversion. This leads to the Rule of Mutual Exclusion : vibrational modes that are IR active are Raman inactive, and vice versa. This provides a powerful method of identification; no two peaks (excluding overtones) should appear at the same frequency in both the IR and Raman spectra. The most intense IR bands correspond to symmetric and asymmetric C-C stretching.[9]

  • 1,2,3-TFB (C₂ᵥ) and 1,2,4-TFB (Cₛ): These isomers lack a center of inversion. Therefore, many of their vibrational modes are active in both IR and Raman spectroscopy. While their spectra will be complex, they are distinguished from the 1,3,5-isomer by the presence of overlapping peaks. They are distinguished from each other by their unique "fingerprint" region (below 1500 cm⁻¹), where complex C-F and C-H bending and wagging vibrations occur.[2][3][10] These regions are highly characteristic of the specific substitution pattern.

Comparative Spectroscopic Data Summary

Spectroscopic Method1,3,5-Trifluorobenzene (D₃ₕ)1,2,3-Trifluorobenzene (C₂ᵥ)1,2,4-Trifluorobenzene (Cₛ)
¹H NMR Signals 1 (Triplet)2 (Complex Multiplets)3 (Complex Multiplets)
¹⁹F NMR Signals 1 (Triplet)2 (Complex Multiplets)3 (Complex Multiplets)
¹³C NMR Signals 246
IR/Raman Activity Mutual Exclusion (No overlap)Many overlapping peaksMany overlapping peaks

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the trifluorobenzene isomer (~10-20 mg) in an appropriate deuterated solvent (e.g., 0.6 mL CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR if the solvent does not provide a reference signal. For ¹⁹F NMR, an external reference like CFCl₃ or hexafluorobenzene can be used.[11][12]

  • Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for the desired nucleus (¹H, ¹⁹F, ¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters: 8-16 scans, 5-second relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Since ¹⁹F is highly receptive, 4-8 scans are often sufficient. Proton decoupling can be applied to simplify spectra, but the coupled spectrum is often more informative for structural elucidation.[13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Due to the lower natural abundance of ¹³C and potential signal splitting from fluorine, a larger number of scans (e.g., 256 to 1024) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift scale using the reference signal.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];

}

Caption: Standard experimental workflow for NMR-based isomer identification.

Protocol 2: Vibrational Spectroscopy (FT-IR)
  • Sample Preparation: For liquid samples, the simplest method is to place a single drop of the neat liquid between two KBr or NaCl salt plates.

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Acquire a background spectrum (typically 16-32 scans) to account for atmospheric CO₂ and H₂O, as well as instrument optics.

  • Sample Spectrum: Place the prepared salt plates in the sample holder. Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label significant peaks.

Conclusion

The three isomers of trifluorobenzene, while chemically similar, are readily and definitively distinguishable through standard spectroscopic techniques. The analysis of molecular symmetry provides a predictive framework for interpreting the resulting spectra. ¹⁹F and ¹³C NMR are particularly decisive, with the number of unique signals directly correlating to the isomer's symmetry. Vibrational spectroscopy offers a complementary approach, with the rule of mutual exclusion providing a clear-cut marker for the highly symmetric 1,3,5-isomer. By applying the principles and protocols outlined in this guide, researchers can confidently identify these and other structurally similar isomers.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 2,4-Dibromo-1,3,5-trifluorobenzene. As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this chemical waste. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood.

Core Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a halogenated aromatic compound that demands careful handling due to its specific hazard profile. Understanding these intrinsic properties is the foundation of a robust safety and disposal plan. The primary hazards include its combustible nature, its irritant effects on the skin and eyes, and potential respiratory irritation.[1][2]

Table 1: Hazard Identification for this compound

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[2][3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2][3]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1][4]
FlammabilityGHS02WarningH226: Flammable liquid and vapour.[3][4]

Note: While some safety data sheets (SDS) classify this as a combustible liquid[1], others identify it as a flammable liquid[3][4]. It is prudent to treat it with the precautions required for a flammable substance.

The presence of bromine and fluorine atoms on the benzene ring means that improper disposal, such as uncontrolled combustion, can lead to the formation of hazardous decomposition products like carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[5][6] Therefore, the disposal strategy must be one of complete and controlled destruction.

Table 2: Key Properties of this compound

PropertyValueSource
CAS Number 363-69-9[7]
Molecular Formula C₆HBr₂F₃[8]
Molecular Weight 289.87 g/mol [8]
Appearance Light yellow liquid or solid/semi-solid[9]
Boiling Point 154 - 155 °C[3]
Density ~1.607 g/cm³ at 25 °C[3]
Water Solubility Insoluble

Pre-Disposal Protocol: Safe Segregation and Storage of Waste

Proper disposal begins long before the waste leaves your facility. It starts with meticulous handling and storage from the moment the chemical is designated as waste.

Step-by-Step Waste Accumulation Protocol
  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE. The goal is to create a complete barrier between you and the chemical.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[2]

    • Skin and Body Protection: A flame-retardant lab coat is essential.[3] Ensure full coverage of arms and legs.

    • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood.[10][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor filter is required.[6]

  • Select the Correct Waste Container:

    • Use a clearly labeled, dedicated hazardous waste container. The container must be in good condition, compatible with the chemical, and feature a secure, tightly closing lid.[1][3]

    • The label must include, at a minimum: "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Irritant, Flammable).

  • Segregate Your Waste: This step is critical to prevent dangerous reactions.

    • NEVER mix this compound waste with incompatible chemicals.

    • Primary Incompatibilities: Strong oxidizing agents.[1][12]

    • Other Reported Incompatibilities: Strong acids, strong bases, and strong reducing agents.[5][6]

    • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area or central hazardous waste storage area.[1][12] It must be kept away from heat, sparks, and open flames.[3]

Emergency Protocol: Spill Management

Accidents can happen, and a swift, correct response is vital to mitigate risks.

Step-by-Step Spill Cleanup
  • Evacuate and Secure: Immediately alert personnel in the area. Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use a non-combustible, inert absorbent material.

    • Recommended Materials: Sand, silica gel, acid binder, universal binder, or commercial sorbents like Chemizorb®.[1][3]

    • Apply the absorbent material starting from the outside of the spill and working inwards to prevent it from spreading.

  • Collect the Waste: Once the liquid is fully absorbed, carefully sweep or shovel the material into a suitable, sealable container for disposal. Use non-sparking tools for this process.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the absorbed spill material is now hazardous waste. Label it clearly and manage it according to the disposal procedures outlined in the next section. Do not let the chemical or cleanup materials enter drains or surface waters.[1][7]

The Final Step: The Disposal Pathway

Disposing of this compound is a regulated process. This chemical waste is classified as hazardous and must be managed accordingly.[1] The only acceptable method of disposal is through a licensed and approved waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the compliant disposal of this chemical waste.

DisposalWorkflow start Waste Generated: This compound spill_residue Is it spill residue absorbed on inert material? start->spill_residue containerize Secure in a labeled, closed, compatible hazardous waste container. store Store in designated, ventilated hazardous waste area. Keep away from ignition sources. containerize->store spill_residue->containerize Yes / No incompat AVOID STORAGE WITH: - Strong Oxidizers - Strong Acids/Bases - Strong Reducing Agents store->incompat consult Consult Institutional EHS Department and Local/National Regulations. store->consult vendor Arrange for collection by a certified hazardous waste vendor. consult->vendor end Final Disposal Method: High-Temperature Incineration with flue gas scrubbing. vendor->end

References

Personal protective equipment for handling 2,4-Dibromo-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2,4-Dibromo-1,3,5-trifluorobenzene

As laboratory professionals, our primary commitment is to safety, which enables scientific integrity and innovation. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound. The procedures outlined here are designed to be a self-validating system of safety, ensuring that each step reinforces the overall security of the operator and the laboratory environment.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound and structurally similar halogenated benzenes are classified as irritants. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1][2][3]. While specific toxicity data for this exact molecule is limited, the broader class of halogenated aromatic compounds warrants a cautious approach due to potential for skin absorption and irritation. Therefore, our protective measures must be comprehensive, creating multiple barriers to exposure.

Key hazards include:

  • Skin Irritation: Causes skin irritation[1][3].

  • Eye Irritation: Can cause serious eye irritation[1][3].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor[1][2].

Given these hazards, the core principle of our handling strategy is exposure elimination . All protocols are designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. Each component is chosen to counter a specific hazard presented by this compound.

Protection TypeRequired EquipmentKey Specifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient as they do not protect against splashes. Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory[2][4]. For procedures with a higher risk of splashing, such as transfers of larger quantities, a face shield must be worn in addition to goggles for full facial protection.[5]
Skin & Body Protection Chemically Resistant Gloves & Laboratory CoatGloves: Wear appropriate protective gloves to prevent skin exposure[2][4]. Nitrile or neoprene gloves are recommended. It is crucial to double-check the manufacturer's glove compatibility charts for resistance to halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste. Lab Coat: A flame-retardant, long-sleeved lab coat should be worn and kept fully fastened to protect against incidental contact[5].
Respiratory Protection NIOSH/MSHA Approved RespiratorAll handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation[2][3]. If engineering controls are not available or if exposure limits could be exceeded (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required[2][4][6].
Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of accidental exposure. The following process provides a structured approach from preparation to cleanup.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical (Weighing, Transfer, Reaction) don_ppe->handle_chem decon 4. Decontaminate Surfaces & Glassware handle_chem->decon doff_ppe 5. Doff PPE (Remove Gloves First) decon->doff_ppe dispose 6. Segregate Waste (Solid & Liquid Hazardous Waste) doff_ppe->dispose

A step-by-step workflow for safe chemical handling.

Procedural Steps:

  • Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed[4][6]. Have a spill kit rated for chemical spills readily available.

  • PPE: Don all required PPE as specified in the table above.

  • Handling: Use spark-proof tools and explosion-proof equipment if there is a risk of ignition[4][5]. Ground and bond containers when transferring materials to prevent static discharge[7]. Keep the container tightly closed when not in use[1][2].

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[3].

  • Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and empty containers, in a designated and clearly labeled hazardous waste container[1][4]. Do not allow the chemical to enter drains or the environment[4]. Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations[1].

Spill and Emergency Procedures

Minor Spill (within fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder[1].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal[1][4].

  • Wipe down the area with an appropriate solvent and decontaminate.

Major Spill or Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.